Author: BenchChem Technical Support Team. Date: March 2026
Topic: 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS 203061-99-8)
Content Type: Technical Monograph & Experimental Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
The "Hinge-Binding" Scaffold in Kinase Inhibitor Design [1]
Executive Summary
4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS 203061-99-8) is a specialized heterocyclic building block primarily utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural value lies in the aminopyrazole core , which serves as a bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase enzymes. The C4-ethyl group provides a specific hydrophobic interaction vector, often used to tune selectivity by probing the "gatekeeper" residue or the solvent-accessible front pocket of the ATP binding site.
This guide details the physicochemical profile, synthetic utility, and rigorous handling protocols for this compound, moving beyond basic data to actionable experimental logic.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Acidity (pKa)
~3.5–4.0 (for the conjugate acid of the pyrazole amine)
Hygroscopicity
Moderate (Store under dessication)
Synthetic Utility & Reactivity Logic[3]
The "Adenine Mimic" Mechanism
In medicinal chemistry, this scaffold is not merely a linker; it is a pharmacophore .
N2 (Endocyclic): Acts as a Hydrogen Bond Acceptor (HBA).
Exocyclic Amine (-NH₂): Acts as a Hydrogen Bond Donor (HBD).
C4-Ethyl Group: Fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region), improving potency over the unsubstituted analog.
Core Synthetic Transformations
The compound is predominantly used to synthesize fused bicyclic systems, most notably Pyrazolo[1,5-a]pyrimidines .
Figure 1: The synthetic lineage of the aminopyrazole scaffold, moving from nitrile precursors to bioactive fused heterocycles.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidines (Standard Protocol)
Objective: To condense 4-ethyl-1H-pyrazol-3-amine with a 1,3-dielectrophile to form the bicyclic core common in CDK and VEGFR inhibitors.
Rationale: The exocyclic amine is the most nucleophilic site, attacking one carbonyl of the 1,3-diketone. The endocyclic nitrogen (N2) then attacks the second carbonyl to close the ring. Acid catalysis is often required to promote dehydration.
Sodium Acetate (if neutralizing HCl salt is required in situ)
Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Ethyl-1H-pyrazol-3-amine HCl (10 mmol) in Glacial Acetic Acid (20 mL).
Addition: Add the 1,3-dicarbonyl compound (11 mmol). Note: If the reaction is sluggish, add Sodium Acetate (10 mmol) to buffer the HCl.
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the pyrazole (M+H = 112 for free base) and appearance of the product.
Pour the reaction mixture into crushed ice/water (100 mL).
Neutralize carefully with saturated NaHCO₃ or NaOH solution to pH ~8.
Isolation: The product typically precipitates as a solid.[2] Filter, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate.
Handling & Storage (Self-Validating System)
Hygroscopicity Check: Upon opening, the solid should be free-flowing. Clumping indicates moisture absorption, which will skew stoichiometric calculations.
Re-Validation: If the compound has been stored >6 months, run a ¹H NMR in DMSO-d₆. Look for the diagnostic ethyl triplet (~1.1 ppm) and quartet (~2.4 ppm). The amine protons should appear as a broad singlet around 4.5–5.5 ppm (exchangeable).
Structural Characterization Logic
When validating this compound, specific spectral signatures confirm the integrity of the ethyl group and the pyrazole ring.
Method
Expected Signature
Interpretation
¹H NMR (DMSO-d₆)
δ 1.10 (t, 3H, J=7.5 Hz)
Methyl of the ethyl group.
δ 2.38 (q, 2H, J=7.5 Hz)
Methylene of the ethyl group.
δ 7.20–7.50 (s, 1H)
Pyrazole C5-H (aromatic proton).
LC-MS (ESI+)
m/z 112.1 [M+H]⁺
Mass of the free base (111.14 + 1).
Note on Tautomerism: In solution, the compound exists in equilibrium between the 3-amino and 5-amino forms. This may cause broadening of the NH signals in NMR, which is a normal physical characteristic, not an impurity.
Safety & Regulatory (SDS Highlights)
GHS Classification: Warning.
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use a fume hood. The hydrochloride salt is fine powder; avoid dust generation to prevent inhalation.
Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for reaction).
References
Yet, L. (2008). Pyrazoles.[1][2][3][4][5] In: Comprehensive Heterocyclic Chemistry III. Elsevier. [Overview of pyrazole synthesis and reactivity].
Frizler, M., et al. (2012). "Pyrazolo[1,5-a]pyrimidines as purine mimetics and kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(18), 5905-5908. [Demonstrates the use of aminopyrazoles in kinase scaffold synthesis].
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11789157 (4-ethyl-1h-pyrazol-3-amine). [Link]. [Source for physicochemical data identifiers].
El-Emary, T.I. (2006). "Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines." Journal of the Chinese Chemical Society, 53, 391-401.
4-Ethyl-1H-pyrazol-3-amine HCl molecular weight and formula
This technical guide provides a comprehensive analysis of 4-Ethyl-1H-pyrazol-3-amine Hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2] [1][2] Executive Summary 4-Ethyl-1H-pyrazol-3-amin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive analysis of 4-Ethyl-1H-pyrazol-3-amine Hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1][2]
[1][2]
Executive Summary
4-Ethyl-1H-pyrazol-3-amine Hydrochloride (CAS: 203061-99-8) is a pyrazole-based scaffold extensively utilized in the synthesis of small-molecule inhibitors, particularly those targeting protein kinases (e.g., JAK, RIPK1).[1] Its structural utility lies in the aminopyrazole motif , which serves as a robust ATP-mimetic pharmacophore capable of forming bidentate hydrogen bonds with the hinge region of kinase domains.[1] This guide details its physicochemical properties, industrial synthesis, quality control parameters, and application in fragment-based drug design (FBDD).
Physicochemical Profile
The precise molecular weight and formula are derived from the stoichiometry of the pyrazole base and the hydrochloric acid counterion.[2]
The 3-aminopyrazole core exhibits annular tautomerism, existing in equilibrium between the 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms.[1][2] In the solid state (HCl salt), the protonation typically occurs at the ring nitrogen, stabilizing the cation.[2]
Figure 1: Tautomeric equilibrium critical for molecular recognition in biological targets.
Synthetic Utility & Mechanism
The synthesis of 4-ethyl-1H-pyrazol-3-amine HCl follows a convergent pathway involving the condensation of a nitrile derivative with hydrazine.[1][2] This protocol ensures high regioselectivity and yield.[1][2][6]
Synthesis Protocol
Reaction Overview:
Formylation: Reaction of butyronitrile with ethyl formate (Claisen condensation) to generate the sodium salt of 2-formylbutyronitrile.[1][2]
Cyclization: Condensation with hydrazine hydrate to close the pyrazole ring.[1][2]
Salt Formation: Precipitation with anhydrous HCl in dioxane or ether.[1][2]
Step-by-Step Methodology:
Reagent Prep: In a dried reactor, charge Sodium Ethoxide (1.2 eq) in anhydrous Ethanol.
Condensation: Add Butyronitrile (1.0 eq) and Ethyl Formate (1.1 eq) dropwise at 0–5°C. Stir for 12 hours at room temperature to form the enolate intermediate (2-(hydroxymethylene)butyronitrile).
Cyclization: Cool to 0°C. Add Hydrazine Hydrate (1.2 eq) slowly (exothermic). Reflux for 4 hours.
Work-up: Concentrate the solvent. Extract the free base with Ethyl Acetate.[1][2]
Salting Out: Dissolve the crude oil in Ethanol/Diethyl Ether. Bubble anhydrous HCl gas or add 4M HCl in Dioxane.
Filtration: Filter the precipitate, wash with cold ether, and dry under vacuum.[1][2][3]
Figure 2: Industrial synthesis workflow from butyronitrile precursors.
Analytical Characterization (QC)
To validate the identity and purity of the compound, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
δ 8.0–9.0 ppm: Broad singlet (3H, -NH₃⁺ exchangeable).
δ 7.55 ppm: Singlet (1H, Pyrazole C5-H).[1][2] Diagnostic Peak.
Interpretation: The absence of the C5 proton splitting confirms substitution at position 4.[1][2] The broad downfield peak confirms the amine salt formation.[1][2]
Mass Spectrometry (LC-MS)[1][2]
Ionization: ESI+
Observed Mass: m/z 112.1 [M+H]⁺ (Corresponds to the free base C₅H₉N₃ + H⁺).[1][2]
Purity Criteria: >98% by HPLC (254 nm).
Applications in Drug Discovery
The 4-ethyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in medicinal chemistry, specifically for targeting the ATP-binding pocket of kinases.[1][2]
Kinase Hinge Binding
The aminopyrazole moiety functions as a bidentate hydrogen bond donor/acceptor system.[1][2]
Acceptor (N2): Accepts a hydrogen bond from the backbone amide of the kinase hinge region.[1][2]
Donor (NH₂): Donates a hydrogen bond to the backbone carbonyl.[1][2]
4-Ethyl Group: Occupies the hydrophobic "gatekeeper" region or solvent-exposed front pocket, providing selectivity over unsubstituted pyrazoles.[1][2]
Case Study: RIPK1 and JAK Inhibitors
Recent studies highlight this scaffold in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for inflammatory diseases.[1][2] The ethyl group provides optimal steric bulk to induce conformational changes in the activation loop, enhancing potency compared to methyl analogs [1, 2].
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture can lead to clumping and stoichiometry drift.[1][2]
References
Tao, Q., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor."[1][7] Journal of Medicinal Chemistry, 2025.[1][2][7] Link
Fustero, S., et al. "Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrazolines."[2] Organic Letters, 2018.[1][2] Link[1][2]
National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 11789157, 4-Ethyl-1H-pyrazol-3-amine." PubChem, 2024.[1][2] Link[1][2]
Fluorochem Ltd.[1][2] "Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride." Fluorochem, 2024.[1][2] Link
Unraveling Annular Tautomerism in Drug Design: A Comparative Analysis of 4-Ethyl-1H-pyrazol-3-amine and 4-Ethyl-1H-pyrazol-5-amine
Executive Summary In the realm of rational drug design, the pyrazole ring is universally recognized as a privileged scaffold, particularly in the development of targeted kinase inhibitors[1]. However, the phenomenon of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of rational drug design, the pyrazole ring is universally recognized as a privileged scaffold, particularly in the development of targeted kinase inhibitors[1]. However, the phenomenon of annular prototropic tautomerism—the rapid 1,2-migration of a proton between the two adjacent nitrogen atoms of the pyrazole core—introduces a critical layer of structural complexity[2]. When an asymmetric substitution pattern is applied, such as in 4-ethyl-1H-pyrazol-3-amine , the molecule exists in an equilibrium with its tautomer, 4-ethyl-1H-pyrazol-5-amine . This whitepaper provides an in-depth technical analysis of the causality behind this tautomerism, its profound implications on pharmacophore spatial vectors, and the self-validating analytical workflows required to elucidate these structures in drug development.
Structural and Thermodynamic Causality of Pyrazole Tautomerism
Pyrazoles are five-membered aromatic heterocycles containing a pyrrole-like nitrogen (N1), which acts as a hydrogen-bond donor, and a pyridine-like nitrogen (N2), which acts as a hydrogen-bond acceptor[1]. The 1,2-proton shift between these nitrogens alters the relative numbering of the carbon atoms, generating two distinct tautomeric states for asymmetrically substituted derivatives[2].
4-Ethyl-1H-pyrazol-3-amine (T3): The proton resides on N1. The exocyclic amine is located at C3 (adjacent to the N2 acceptor), the ethyl group is at C4, and a proton is at C5.
4-Ethyl-1H-pyrazol-5-amine (T5): The proton migrates to N2, making it the new N1. The exocyclic amine is now at C5 (adjacent to the N1 donor), the ethyl group remains at C4, and a proton is at C3.
Thermodynamic Causality: The relative stability of the T3 versus T5 tautomer is strictly dictated by the electronic and steric nature of the substituents. Theoretical calculations and spectroscopic studies on 3(5)-aminopyrazoles demonstrate that electron-donating groups (EDGs), such as the amino group, thermodynamically stabilize the 3-amino tautomer[3]. This stabilization occurs because the C3 position allows the lone pair of the exocyclic amine to optimally participate in resonance with the pyrazole ring without inducing steric repulsion against the N1-H proton. Conversely, in the 5-amine tautomer, the spatial proximity of the C5-NH₂ group to the N1-H group creates a highly hindered environment, raising the ground-state energy of the molecule[3].
The distinction between the 3-amine and 5-amine tautomers is not merely academic; it dictates the success or failure of a molecule binding to its biological target. Pyrazoles are extensively utilized to anchor inhibitors into the ATP-binding hinge region of protein kinases[1].
The Hinge-Binding Network
A successful kinase inhibitor relies on the N-unsubstituted pyrazole ring to form a bidentate or monodentate hydrogen-bonding network with the kinase backbone (e.g., interacting with conserved Glu/Cys residues).
In the T3 state: The N1-H donor is sterically unhindered, allowing optimal alignment with the kinase hinge region. The C4-ethyl group and C3-amine are projected outward into the solvent-exposed region or toward the hydrophobic DFG (Asp-Phe-Gly) motif[4].
In the T5 state: The exocyclic amine at C5 acts as a steric shield adjacent to the N1-H donor. This clash disrupts the critical hydrogen-bonding trajectory, forcing the kinase backbone to adopt a suboptimal conformation. Furthermore, the tautomeric shift drastically alters the vector of the C4-ethyl group, potentially causing severe steric clashes within the hydrophobic pocket and abrogating target affinity[4].
Fig 1: Kinase hinge binding trajectories of 4-ethyl-1H-pyrazol-3-amine vs its 5-amine tautomer.
Analytical Workflows for Tautomer Differentiation
Because annular tautomerization involves a rapid proton exchange that averages NMR signals at room temperature, standard analytical techniques often fail to differentiate the T3 and T5 states. To confidently elucidate the tautomeric ratio, researchers must employ a self-validating system that slows the kinetic exchange and maps spatial proximity[5].
Causality of Design: This protocol is engineered to arrest the 1,2-proton shift kinetically while cross-referencing spatial data across multiple solvent polarities. This ensures the observed major tautomer is an intrinsic property of the molecule rather than a solvent-induced artifact[5].
Solvent Matrix Preparation:
Dissolve 0.1 M of the synthesized 4-ethyl-1H-pyrazol-3(5)-amine in three distinct deuterated solvents: CDCl₃ (non-polar), CD₃OD (protic polar), and DMSO-d₆ (aprotic polar). Rationale: Tautomeric equilibrium is highly sensitive to dielectric constants; testing across a gradient isolates the solvent's influence on the equilibrium constant (
Variable-Temperature (VT) ¹H NMR Acquisition:
Cool the NMR probe to -50°C (223 K) and acquire baseline ¹H spectra. Rationale: Lowering the temperature decreases the thermal kinetic energy, slowing the intermolecular proton exchange rate below the NMR timescale. This resolves the averaged signals into distinct, quantifiable peaks for both the T3 and T5 populations.
2D NOESY/ROESY Spatial Mapping:
At the arrested temperature, execute a 2D NOESY experiment with a mixing time of 300–500 ms.
Validation Logic: If the 5-amine tautomer is present, a strong Nuclear Overhauser Effect (NOE) cross-peak will manifest between the N1-H proton and the exocyclic C5-NH₂ protons due to their spatial proximity (< 3 Å). If the 3-amine tautomer predominates, the N1-H proton is spatially distant from the C3-NH₂ group (> 4 Å), yielding no cross-peak[5].
Solid-State Orthogonal Validation:
Perform ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning) NMR on the crystallized powder. Rationale: Solid-state NMR eliminates solvent effects entirely, revealing the preferred tautomeric state locked within the crystal lattice, which can then be confirmed via X-ray crystallography[6].
Fig 2: Multidisciplinary analytical workflow for elucidating pyrazole tautomeric equilibrium.
Quantitative Data & Physicochemical Profiling
The table below summarizes the divergent physicochemical and structural parameters of the two tautomers, synthesized from advanced spectroscopic and computational consensus[5],[3].
Parameter
4-Ethyl-1H-pyrazol-3-amine (T3)
4-Ethyl-1H-pyrazol-5-amine (T5)
Exocyclic Amine Position
C3 (Adjacent to N2 Acceptor)
C5 (Adjacent to N1-H Donor)
Ethyl Group Vector
C4 (Between C3-NH₂ and C5-H)
C4 (Between C3-H and C5-NH₂)
N1-H Steric Environment
Unhindered (Optimal for H-bonding)
Severely hindered by C5-NH₂
Relative Thermodynamic Stability
Higher (Stabilized by C3 EDG resonance)
Lower (Destabilized by steric repulsion)
Kinase Hinge Binding Potential
High (Bidentate N1/N2 accessible)
Low (Steric clash at N1 interface)
Diagnostic NOE Cross-Peak
Absent (N1-H to C3-NH₂ distance > 4Å)
Present (N1-H to C5-NH₂ distance < 3Å)
References
1.[2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: PMC - NIH. URL:[Link]
2.[7],[5] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Source: PMC - NIH. URL:[Link]
3.[3] Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Source: MDPI Molecules. URL:[Link]
4.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Source: MDPI Pharmaceuticals. URL:[Link]
5. Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
6.[4] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Source: MDPI IJMS. URL:[Link]
7.[6],[8] The annular tautomerism of the curcuminoid NH-pyrazoles. Source: RSC Publishing. URL:[Link]
Biological Activity and Therapeutic Potential of Pyrazole Amine Hydrochloride Scaffolds: A Technical Guide
The Chemical Foundation: Why Pyrazole Amine Hydrochlorides? In modern medicinal chemistry, the pyrazole nucleus—a five-membered heterocyclic diazole—serves as a highly privileged pharmacophore. When functionalized with a...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical Foundation: Why Pyrazole Amine Hydrochlorides?
In modern medicinal chemistry, the pyrazole nucleus—a five-membered heterocyclic diazole—serves as a highly privileged pharmacophore. When functionalized with an exocyclic amine at the 3-, 4-, or 5-position, the resulting aminopyrazole scaffold gains exceptional hydrogen bond donor and acceptor capabilities, allowing it to interface precisely with complex biological targets such as kinase hinge regions and bacterial transpeptidases 1.
However, free aminopyrazoles often suffer from poor aqueous solubility and susceptibility to oxidative degradation. By synthesizing these compounds as hydrochloride salts (R-NH₃⁺ Cl⁻), drug developers achieve a dual advantage:
Physicochemical Stability: The protonated amine prevents unwanted nucleophilic side reactions during storage.
Aqueous Bioavailability: The salt form drastically lowers the partition coefficient (LogP) in aqueous environments, preventing compound aggregation or precipitation during in vitro biological assays and improving gastrointestinal absorption in in vivo pharmacokinetic models.
Mechanistic Pathways & Target Modalities
ATP-Competitive Kinase Inhibition: The Hinge-Binding Paradigm
Aminopyrazoles are universally recognized as elite "hinge binders" in the development of targeted anticancer kinase inhibitors [[2]](). By mimicking the adenine ring of ATP, the scaffold inserts itself into the highly conserved ATP-binding pocket of kinases.
The structural causality of this binding is driven by a bidentate hydrogen-bonding network. For instance, in Polo-like kinase 4 (PLK4), the pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the backbone amide of Cys92, while the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of Glu90 2. Furthermore, functionalizing the aminopyrazole core allows researchers to target specific pre-DFG (Asp-Phe-Gly) residues, such as Thr-406 in PAK1, achieving remarkable kinome selectivity 3.
Figure 1: Molecular interaction network of the aminopyrazole scaffold within the kinase hinge region.
Beyond oncology, pyrazole amine hydrochlorides are critical precursors for synthesizing bioactive Schiff bases. By condensing the primary amine with aromatic aldehydes, researchers generate compounds that exhibit potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) 4. Mechanistically, these derivatives selectively inhibit Penicillin-Binding Protein 2a (PBP2a), the mutant transpeptidase responsible for cross-linking the bacterial cell wall in the presence of beta-lactam antibiotics 4.
Anti-Inflammatory Modulators: COX-2 Selectivity
The pyrazole core is the defining structural feature of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib [[5]](). Aminopyrazole derivatives maintain this potent Cyclooxygenase-2 (COX-2) selectivity. The scaffold fits perfectly into the hydrophobic side pocket of the COX-2 active site, while the amine functionality provides a handle for superior aqueous solubility compared to traditional sulfonamide groups [[5]]().
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the biological efficacy of various aminopyrazole derivatives across different therapeutic targets, highlighting the versatility of the scaffold.
To ensure scientific integrity, biological evaluation of pyrazole amine hydrochlorides must follow self-validating protocols. The use of the hydrochloride salt is a deliberate experimental choice to prevent compound precipitation, which is a leading cause of false negatives in high-throughput screening.
Protocol A: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the ability of the aminopyrazole to competitively inhibit ATP binding, quantified by the depletion of ATP (and subsequent lack of ADP generation).
Compound Preparation: Dissolve the pyrazole amine hydrochloride in 100% DMSO to create a 10 mM stock. Causality: The HCl salt guarantees complete dissolution upon subsequent dilution into the aqueous Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), preventing the compound from crashing out of solution and skewing the dose-response curve.
Enzyme Incubation: Add 5 µL of the diluted compound to a 384-well plate. Add 10 µL of the target kinase (e.g., PLK4) and incubate for 15 minutes at room temperature to allow the hinge-binding equilibrium to establish.
Reaction Initiation: Add 10 µL of an ATP/Substrate mix. Incubate for 60 minutes.
Signal Generation: Add 25 µL of ADP-Glo™ Reagent. Causality: This step actively depletes any unreacted ATP in the well, ensuring that the final luminescent signal is strictly proportional to the ADP generated by kinase activity, thereby acting as an internal control against background noise.
Detection: Add 50 µL of Kinase Detection Reagent to convert ADP back to ATP, which drives a luciferase-mediated light reaction.
Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Figure 2: Step-by-step workflow for the in vitro luminescent kinase inhibition assay.
Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution for MRSA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against resistant bacterial strains.
Inoculum Preparation: Suspend MRSA colonies in sterile saline to a 0.5 McFarland standard. Dilute 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Serial Dilution: Perform two-fold serial dilutions of the pyrazole amine hydrochloride in a 96-well plate. Causality: The high aqueous solubility of the hydrochloride salt ensures that even at high concentrations (e.g., 256 µg/mL), the compound remains in solution, avoiding false turbidity readings.
Inoculation & Incubation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.
Self-Validating Readout (Resazurin Assay): Add 30 µL of 0.015% resazurin solution to all wells and incubate for 2 hours. Causality: Relying solely on visual turbidity is prone to error if the compound precipitates. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. This provides an objective, colorimetric, and self-validating confirmation of the MIC.
Conclusion
The pyrazole amine hydrochloride scaffold represents a cornerstone of contemporary medicinal chemistry. By combining the privileged hydrogen-bonding geometry of the aminopyrazole core with the optimized physicochemical properties of the hydrochloride salt, researchers can reliably design potent kinase inhibitors, anti-inflammatory agents, and next-generation antimicrobials. As drug discovery moves toward increasingly complex targets, mastering the structure-activity relationship and standardizing the biological evaluation of these scaffolds will remain paramount.
References
Source: PubMed Central (PMC), National Institutes of Health (2023)
Source: Journal of Medicinal Chemistry, ACS Publications (2025)
Source: ACS Medicinal Chemistry Letters, PubMed Central (PMC) (2015)
Source: International Journal of Technology & Emerging Research (IJTER) (2026)
Core Identity & Industrial Applications in Medicinal Chemistry Executive Summary 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8) is a specialized heterocyclic building block widely utilized in fragment-based...
Author: BenchChem Technical Support Team. Date: March 2026
Core Identity & Industrial Applications in Medicinal Chemistry
Executive Summary
4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8) is a specialized heterocyclic building block widely utilized in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2] Distinguished by its low molecular weight and amphiphilic nature, it serves as a critical scaffold for designing ATP-competitive kinase inhibitors, particularly targeting PKMYT1 and other cell-cycle regulators.[1][2] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and handling protocols for high-throughput medicinal chemistry.[1][2]
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]
The compound exists as a hydrochloride salt, which confers improved stability and water solubility compared to its free base counterpart.[1][2]
Protonation occurs at N2; Amino group is weakly basic
H-Bond Donors
3
Critical for binding site interactions
H-Bond Acceptors
2
Pyrazole N2 is a key acceptor
Structural Analysis & Tautomerism
The 3-aminopyrazole core exhibits annular tautomerism, existing in equilibrium between the 1H-pyrazol-3-amine and 1H-pyrazol-5-amine forms.[1][2] In the hydrochloride salt, the protonation typically occurs at the ring nitrogen (N2), stabilizing the crystal lattice.[1][2]
Figure 1: Tautomeric Equilibrium & Salt Formation
Caption: The dynamic equilibrium between 3-amino and 5-amino tautomers is arrested by protonation, typically yielding a stable hydrochloride salt.[1][2]
Synthesis & Manufacturing Routes
The industrial synthesis of 4-ethyl-1H-pyrazol-3-amine generally follows a condensation cyclization strategy.[1][2] The most robust method involves the reaction of hydrazine with a 2-substituted-3-oxopropanenitrile derivative.[1][2]
Primary Route: Condensation of Hydrazine with α-Formyl Nitriles
This route is preferred for its atom economy and scalability.[1][2]
Precursor Formation: Butyronitrile is formylated (often using ethyl formate and base) to generate 2-formylbutanenitrile (as an enolate salt).[1][2]
Cyclization: The formyl nitrile reacts with hydrazine hydrate.[1][2] The hydrazine attacks the formyl carbon followed by the nitrile carbon, closing the ring.[1][2]
Salt Formation: The crude amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.[1][2]
Figure 2: Synthetic Pathway
Caption: Stepwise synthesis from butyronitrile via formylation and hydrazine cyclization.
Applications in Drug Discovery
The 4-ethyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in kinase inhibitor design.[1][2]
A. Kinase Inhibition (PKMYT1 & CDKs)
The pyrazole nitrogen and the exocyclic amine form a donor-acceptor motif that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase enzymes.[1][2]
Case Study (PKMYT1): Recent patent literature (e.g., WO2024184550) highlights this specific amine as a precursor for biarylamide inhibitors of PKMYT1 , a kinase critical for DNA damage repair in cancer cells.[1][2] The ethyl group fills the hydrophobic gatekeeper pocket, enhancing selectivity.[1][2]
Ligand Efficiency: With a molecular weight of ~111 Da (free base), it allows for the addition of heavy decoration while keeping the final drug candidate within Lipinski's Rule of 5.[1]
Vector Growth: The amine allows amide coupling (growth towards solvent), while the pyrazole NH allows alkylation (growth towards the ribose pocket).[1][2]
Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base (In-Situ)
For use in nucleophilic substitution or metal-catalyzed cross-couplings.[1][2]
Suspend: Place 1.0 eq (e.g., 147 mg) of 4-ethyl-1H-pyrazol-3-amine HCl in DCM or DMF (5 mL).
Neutralize: Add 2.5 eq of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
Verify: Stir for 10 minutes. The suspension should clear or become fine as the free base is liberated.[1][2]
Use: Add the electrophile (e.g., acid chloride, isocyanate) directly to this mixture.[1][2]
Protocol B: Standard Amide Coupling (HATU Method)
To couple the amine with a carboxylic acid (R-COOH).[1][2]
Activation: Dissolve R-COOH (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (3.0 eq).[1] Stir for 5 minutes at Room Temperature (RT).
Addition: Add 4-ethyl-1H-pyrazol-3-amine HCl (1.1 eq) directly to the activated ester solution.
Note: The extra equivalent of DIPEA in step 1 handles the HCl salt.[1][2]
Reaction: Stir at RT for 2–12 hours. Monitor by LCMS (Target Mass = MW_Acid + 111 - 18).[1][2]
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1][2]
Handle in a fume hood.[1][2] Avoid dust generation.[1][2]
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; keep container tightly sealed.[1][2]
References
PubChem. (n.d.).[1][2] 4-Ethyl-1H-pyrazol-3-amine (Compound).[1][2][5][6][7][8] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][1][2]
Repasky, K., et al. (2024).[1][2] Biarylamide derivatives and their use as PKMYT1 inhibitors.[1][2][9] WO Patent 2024184550A1.[1][2] World Intellectual Property Organization.[1][2] Retrieved from [1][9]
Aggarwal, R., et al. (2011).[1][2] Synthesis and biological evaluation of some novel pyrazole derivatives.Journal of Heterocyclic Chemistry, 48(4), 967-973.[1][2]
Solubility Profile of 4-Ethyl-3-Aminopyrazole HCl: A Comparative Analysis in Aqueous and DMSO Systems
Executive Summary For researchers and drug development professionals, understanding the solubility profile of early-stage building blocks and active pharmaceutical ingredients (APIs) is critical to avoiding downstream as...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of early-stage building blocks and active pharmaceutical ingredients (APIs) is critical to avoiding downstream assay failures. 4-Ethyl-3-aminopyrazole hydrochloride is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.
This whitepaper provides an in-depth technical analysis of the solubility mechanics of 4-ethyl-3-aminopyrazole HCl, contrasting its thermodynamic behavior in aqueous buffers with its kinetic behavior in dimethyl sulfoxide (DMSO). By detailing the causality behind solvation mechanisms and providing self-validating experimental protocols, this guide serves as a definitive resource for optimizing assay design and formulation strategies.
Structural and Physicochemical Foundations
To predict the solubility of 4-ethyl-3-aminopyrazole HCl, one must first deconstruct its molecular architecture. The compound consists of a pyrazole ring, a primary amine at the 3-position, an ethyl group at the 4-position, and is formulated as a hydrochloride salt.
The Causality of the Hydrochloride Salt
The free base form of 3-aminopyrazole derivatives often exhibits limited aqueous solubility. This is driven by the unique spatial arrangement of its nitrogen atoms, which readily form a hydrogen bond donor–acceptor "zipper" structure[1]. This extensive intermolecular hydrogen bonding creates a highly stable, rigid crystal lattice that resists dissolution.
Converting the basic amine into a hydrochloride salt is a deliberate structural intervention designed to effortlessly solve these water-solubility drawbacks[2]. The protonation of the amine (or the pyrazole ring, depending on local pKa) introduces a formal positive charge. This drastically lowers the crystal lattice energy and replaces neutral hydrogen bonding with highly favorable ion-dipole interactions when exposed to polar solvents. The ethyl group at the 4-position introduces a minor degree of lipophilicity (increasing the logP slightly compared to the unsubstituted analog), but this is overwhelmingly superseded by the hydrophilicity of the charged pyrazolium/ammonium cation and the chloride anion.
Thermodynamic Mechanisms of Solvation: Water vs. DMSO
The solvent environment dictates whether the dissolution of 4-ethyl-3-aminopyrazole HCl is governed by thermodynamic equilibrium or kinetic trapping.
Aqueous Solvation (Thermodynamic Equilibrium)
In water, the solubility of the compound is driven by thermodynamic equilibrium—the concentration at which the most stable solid form sits in contact with the medium[3]. Water possesses a high dielectric constant (
) and acts as both a strong hydrogen bond donor and acceptor.
Cation Solvation: The positively charged pyrazolium/ammonium moiety is aggressively solvated by the oxygen atoms of water via ion-dipole interactions.
Anion Solvation: The chloride anion (
) is effectively solvated by the hydrogen atoms of water via hydrogen bonding.
Because both the cation and anion are highly stabilized, the thermodynamic solubility of this salt in aqueous buffers (pH 4.0 - 7.4) is exceptionally high.
DMSO Solvation and the "DMSO Crash" (Kinetic Reservoir)
DMSO is a polar aprotic solvent. It is an exceptional hydrogen bond acceptor (via its highly polarized
bond) but lacks hydrogen bond donors.
Cation Solvation: DMSO solvates the positively charged moiety of the molecule exceptionally well, often allowing for the preparation of highly concentrated stock solutions (e.g., 50–100 mM)[4].
Anion Solvation: Because DMSO cannot donate hydrogen bonds, the chloride anion is relatively "naked" and less stabilized than in water. However, the overall solvation energy remains highly favorable.
The Causality of the "DMSO Crash":
In high-throughput screening, compounds are typically stored in 100% DMSO and subsequently diluted into aqueous media[5]. When the DMSO stock of 4-ethyl-3-aminopyrazole HCl is spiked into an aqueous buffer, the local concentration of DMSO drastically drops, and water becomes the primary solvent[4]. Kinetic solubility is the concentration at which this newly formed supersaturated solution first becomes unstable[3]. If the final concentration of the compound exceeds its aqueous kinetic solubility limit, rapid nucleation occurs, leading to localized precipitation—a phenomenon known as the "DMSO crash"[4][6].
Thermodynamic vs. kinetic solvation pathways and the DMSO crash phenomenon.
Comparative Solubility Data
The following table synthesizes the physicochemical behavior of 4-ethyl-3-aminopyrazole HCl across both solvent systems. (Note: Exact empirical values depend on specific buffer ionic strengths and temperatures; values below represent validated ranges for analogous aminopyrazole hydrochlorides[2][7]).
Parameter
Aqueous Buffer (pH 7.4)
100% Anhydrous DMSO
Solvation Mechanism
Ion-dipole, H-bond donor & acceptor
Polar aprotic, strong H-bond acceptor
Solubility Classification
Thermodynamic (Equilibrium)
Kinetic Reservoir (Stock Solution)
Estimated Solubility
> 50 mg/mL (Highly Soluble)
> 100 mg/mL (Freely Soluble)
Primary Limitation
pH-dependent ionization
"DMSO Crash" upon aqueous dilution
Standard Analytical Method
Shake-Flask + LC-UV/MS
Nephelometry (Light Scattering)
Experimental Methodologies
To ensure scientific integrity, solubility must be measured using self-validating protocols. The following methodologies detail how to accurately quantify both the thermodynamic and kinetic solubility of 4-ethyl-3-aminopyrazole HCl.
The shake-flask equilibrium study remains the gold-standard reference method for measuring true thermodynamic solubility[3].
Solid Addition: Add an excess amount of crystalline 4-ethyl-3-aminopyrazole HCl (e.g., 5 mg) to a low-binding glass vial.
Solvent Introduction: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4) to the vial.
Equilibration: Agitate the suspension on a thermoshaker at 37°C for 24 to 72 hours. Causality: Extended incubation is required to ensure the system reaches complete thermodynamic equilibrium and allows any metastable polymorphs to convert to their lowest-energy phase[3].
Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet the undissolved solid. Follow this with low-binding filtration (0.22 µm PTFE) of the supernatant to avoid disturbing the sediment[3]. Self-Validation Step: Perform a recovery check on the filter to ensure the compound is not adsorbing to the plastic or membrane.
Quantification: Analyze the clarified supernatant using LC-UV or LC-MS/MS against a pre-established calibration curve of the compound[5][8].
This protocol mimics the conditions of high-throughput in vitro assays to determine the maximum concentration achievable before a DMSO crash occurs[5][6].
Stock Preparation: Prepare a 20 mM stock solution of 4-ethyl-3-aminopyrazole HCl in 100% anhydrous DMSO[5]. Self-Validation Step: Store aliquots at -20°C to prevent degradation and avoid repeated freeze-thaw cycles[6].
Serial Dilution: Create a linear serial dilution of the DMSO stock in a 96-well plate[5].
Aqueous Shift: Spike the DMSO dilutions into the target aqueous assay buffer. Ensure the final DMSO concentration remains constant across all wells (typically ≤ 2%)[8][9]. Add the stock dropwise while vortexing to minimize localized super-saturation[6].
Incubation: Incubate the microplate for 2 hours at room temperature[10].
Detection: Evaluate precipitate formation using laser nephelometry (light scattering). An increase in light scattering indicates the kinetic solubility limit has been breached and a DMSO crash has occurred[5].
Step-by-step workflow for thermodynamic and kinetic solubility assays.
References
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation
National Institutes of Health (NIH)[Link]
Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents
Taylor & Francis Online[Link]
Kinetic solubility
Plateforme de chimie biologique intégrative de Strasbourg (PCBIS)[Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures
Raytor[Link]
key functional groups in 4-Ethyl-1H-pyrazol-3-amine hydrochloride
An In-Depth Technical Guide to the Key Functional Groups in 4-Ethyl-1H-pyrazol-3-amine Hydrochloride Abstract 4-Ethyl-1H-pyrazol-3-amine hydrochloride is a substituted pyrazole derivative of significant interest in medic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Key Functional Groups in 4-Ethyl-1H-pyrazol-3-amine Hydrochloride
Abstract
4-Ethyl-1H-pyrazol-3-amine hydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and its metabolic stability.[1][2][3] This guide provides a detailed analysis of the four key functional groups within the molecule: the 1H-pyrazole core, the 3-amine group, the 4-ethyl substituent, and the hydrochloride salt. We will explore the distinct chemical properties, reactivity, and spectroscopic signatures of each group, elucidating their individual and synergistic contributions to the molecule's overall physicochemical profile and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of contemporary medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast number of pharmaceuticals.[3][4] Among these, the pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a cornerstone scaffold.[5][6] Its remarkable versatility and the wide spectrum of biological activities associated with its derivatives have cemented its importance in the development of treatments for inflammatory diseases, cancer, infections, and metabolic disorders.[4][7]
The title compound, 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8), combines this privileged pyrazole core with functional groups that critically influence its properties as a drug candidate. Understanding the interplay between these groups is paramount for rational drug design, synthesis optimization, and predicting its behavior in biological systems.
Molecular Structure and Functional Group Analysis
The structure of 4-Ethyl-1H-pyrazol-3-amine hydrochloride is characterized by four distinct chemical entities whose properties collectively define the molecule's behavior.
Caption: Key functional groups in 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
The 1H-Pyrazole Core
The pyrazole ring is a five-membered, sp²-hybridized heteroaromatic system containing a delocalized 6π-electron sextet.[8] This aromaticity confers significant stability to the ring.
Structure and Reactivity: The pyrazole ring contains two distinct nitrogen atoms: N1 is a "pyrrole-like" nitrogen that is part of the π-system and can act as a hydrogen bond donor, while N2 is a "pyridine-like" nitrogen with its lone pair in the plane of the ring, which acts as a hydrogen bond acceptor and is the primary site of basicity for the ring itself.[8][9] The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic substitution reactions.[8][10][11] The pyrazole ring is generally resistant to oxidation and reduction, a key factor in its metabolic stability in drug candidates.[8]
Significance in Drug Development: The pyrazole core acts as a rigid scaffold, orienting its substituents in a defined three-dimensional space for optimal interaction with biological targets like enzymes and receptors.[3] Its ability to participate in hydrogen bonding via both donor (N1-H) and acceptor (N2) sites makes it a versatile pharmacophore.[9]
The Primary Amine (at C3)
The primary amine (-NH₂) at the C3 position is a critical functional group that profoundly influences the molecule's properties.
Structure and Reactivity: As a primary aromatic amine, the lone pair of electrons on the nitrogen atom can be partially delocalized into the pyrazole ring, which makes it less basic than a typical aliphatic amine.[12][13] Despite this, it remains the most basic site in the free-base molecule and is readily protonated by acids to form an ammonium salt.[14][15] This group is a potent nucleophile and can undergo a variety of reactions, including acylation to form amides and alkylation.[16][17]
Significance in Drug Development: The amine group is a key hydrogen bond donor and can also accept hydrogen bonds. Its ability to exist in a protonated, positively charged state at physiological pH is crucial for forming ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. This protonated form also dramatically increases aqueous solubility.[18][19]
The Ethyl Group (at C4)
The ethyl group (-CH₂CH₃) is a simple alkyl substituent at the C4 position, the site most susceptible to electrophilic attack.
Structure and Reactivity: This group is chemically robust and generally non-reactive under physiological conditions. It is lipophilic (hydrophobic) and contributes to the molecule's overall LogP value. Through a positive inductive effect, it donates a small amount of electron density to the pyrazole ring, though this electronic effect is modest.[12]
Significance in Drug Development: The primary role of the ethyl group is to modulate the molecule's lipophilicity. This is a critical parameter for controlling absorption, distribution, metabolism, and excretion (ADME) properties. By occupying the C4 position, it can provide steric bulk that may enhance binding affinity to a target by displacing water molecules (hydrophobic effect) or prevent unwanted metabolic reactions at that site.
The Hydrochloride Salt
The compound is supplied as a hydrochloride, meaning the primary amine has been reacted with hydrochloric acid.
Structure and Reactivity: This is an acid-base reaction where the basic amine group accepts a proton from HCl to form an ammonium cation (R-NH₃⁺) with a chloride (Cl⁻) counter-ion.[14][19] This converts the neutral organic molecule into a water-soluble ionic salt. The process is reversible; treating the salt with a base will deprotonate the ammonium ion and regenerate the "free base" form of the amine.[18]
Significance in Drug Development: The formation of a hydrochloride salt is one of the most common strategies in the pharmaceutical industry to improve the aqueous solubility and stability of amine-containing drugs.[14][18] Enhanced solubility is vital for formulating oral or injectable medications and ensuring bioavailability.
Caption: Acid-base equilibrium of the amine group, forming the hydrochloride salt.
Characterization and Analytical Protocols
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-Ethyl-1H-pyrazol-3-amine hydrochloride. The protocols described below represent a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure.[20][21]
Protocol: ¹H and ¹³C NMR Analysis
Sample Preparation (Trustworthiness): Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH and NH₂), which would be lost in D₂O.
Instrumentation (Expertise): Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum.
Expected Signals:
Ethyl Group: A triplet (3H) around 1.1-1.3 ppm (for -CH₃) and a quartet (2H) around 2.4-2.6 ppm (for -CH₂-). The coupling between them (J ≈ 7.5 Hz) confirms their connectivity.
Pyrazole Ring Proton (C5-H): A singlet (1H) in the aromatic region, typically around 7.5-8.0 ppm.
Amine/Ammonium Protons (NH₃⁺): A broad singlet in the downfield region, the chemical shift of which is highly dependent on concentration and residual water.
Pyrazole N1-H: A broad singlet, often further downfield than the amine protons.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Expected Signals: Five distinct carbon signals corresponding to the two ethyl carbons and the three pyrazole ring carbons.
2D NMR (Authoritative Grounding): For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm the ethyl group H-H coupling) and HSQC/HMBC (to correlate protons with their directly attached carbons and long-range carbons, respectively).[20] This definitively links the ethyl group to C4 and the amine to C3.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the presence of specific functional groups by identifying their characteristic vibrational frequencies.[22][23]
Protocol: FT-IR Analysis (ATR)
Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample preparation and ensures good data quality.
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Data Analysis (Causality):
N-H Stretching Region (3500-3000 cm⁻¹): Look for multiple broad bands in this region. These correspond to the N-H stretches of the pyrazole ring (N1-H) and, critically, the ammonium group (R-NH₃⁺). The salt formation causes significant broadening and shifting of the amine N-H stretches compared to the free base.
C-H Stretching Region (3000-2850 cm⁻¹): Sharp peaks corresponding to the sp³ C-H bonds of the ethyl group will be present.
Fingerprint Region (< 1650 cm⁻¹): A complex series of bands will be observed. Key vibrations include C=N and C=C stretching from the pyrazole ring (approx. 1620-1450 cm⁻¹) and N-H bending modes.[22]
Mass Spectrometry (MS)
MS provides the molecular weight of the molecule, offering definitive confirmation of its elemental composition.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
Ionization (Expertise): Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, ionic compounds, and it will readily detect the protonated molecule.
Analysis:
The expected ion to be observed is the molecular ion of the free base plus a proton, [M+H]⁺. The hydrochloride salt dissociates in solution, and the mass spectrometer will detect the cationic form of the parent molecule.
For 4-Ethyl-1H-pyrazol-3-amine (C₅H₉N₃, Mol. Wt. ≈ 111.15), the expected m/z for the [M+H]⁺ ion would be approximately 112.087.[24][25]
Authoritative Grounding: HRMS provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula (C₅H₁₀N₃⁺ for the observed ion), confirming the identity of the compound beyond doubt.
Caption: A validated workflow for the comprehensive characterization of the molecule.
Summary of Spectroscopic Data
The following table summarizes the expected quantitative data for the key functional groups, which serves as a quick reference for analytical verification.
Functional Group
Technique
Feature
Expected Chemical Shift / Wavenumber
Ethyl Group
¹H NMR
-CH₃ (triplet)
~1.2 ppm
¹H NMR
-CH₂- (quartet)
~2.5 ppm
¹³C NMR
-CH₃
~15 ppm
¹³C NMR
-CH₂-
~20 ppm
FT-IR
C-H Stretch
2970-2850 cm⁻¹
Pyrazole Ring
¹H NMR
C5-H (singlet)
~7.8 ppm
¹H NMR
N1-H (broad)
>10 ppm (in DMSO-d₆)
¹³C NMR
C3, C4, C5
100-150 ppm
FT-IR
C=N, C=C Stretch
1620-1450 cm⁻¹
Amine/Ammonium
¹H NMR
-NH₃⁺ (broad)
Variable, >8 ppm (in DMSO-d₆)
FT-IR
N-H Stretch (salt)
Broad, 3300-2600 cm⁻¹
Conclusion
Each functional group in 4-Ethyl-1H-pyrazol-3-amine hydrochloride plays a distinct and crucial role. The pyrazole core provides a metabolically stable and versatile aromatic scaffold. The primary amine is the key site for modulating aqueous solubility via salt formation and provides essential hydrogen bonding and ionic interaction capabilities. The ethyl group serves to fine-tune lipophilicity, a critical ADME property. Finally, the hydrochloride salt form ensures the compound is a water-soluble, stable solid suitable for pharmaceutical development. A thorough understanding of this structure-activity relationship, validated by the robust analytical protocols outlined herein, is fundamental for any researcher working with this class of compounds.
References
Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Available at: [Link]
Akram, M., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]
Taylor & Francis Online. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]
Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]
ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]
International Journal of Novel Research and Development. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Available at: [Link]
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
Shodhganga. (n.d.). synthesis and reactivity of some pyrazole derivatives. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
Taylor & Francis Online. (2023, February 24). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]
SlideShare. (n.d.). Pyrazole. Available at: [Link]
PubChem. (n.d.). 4-Ethyl-1H-pyrazol-3-amine. Available at: [Link]
Quora. (2018, March 4). What is the reaction between hydrochloric and amine? Available at: [Link]
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Available at: [Link]
Studylib. (n.d.). Amines and Amides: Chemistry Chapter on Properties & Reactions. Available at: [Link]
SlideShare. (n.d.). Reactions of aromatic amines | PDF. Available at: [Link]
2012 Book Archive. (n.d.). Amines as Bases. Available at: [Link]
Jasperse, C. (n.d.). Reactions of Amines. Available at: [Link]
CK-12 Foundation. (n.d.). What are the chemical properties of amines? Available at: [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]
PubChemLite. (n.d.). 4-ethyl-1h-pyrazol-3-amine (C5H9N3). Available at: [Link]
Application Note: Using 4-Ethyl-3-aminopyrazole HCl in Fragment-Based Drug Discovery (FBDD)
Introduction & Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 4-ethyl-3-aminopyrazole hydrochloride represents a "privileged" scaffold—a chemical structure capable of binding to multiple un...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), 4-ethyl-3-aminopyrazole hydrochloride represents a "privileged" scaffold—a chemical structure capable of binding to multiple unrelated target families, particularly protein kinases and ATP-binding enzymes.
Unlike the more common unsubstituted 3-aminopyrazole, the 4-ethyl group provides a critical hydrophobic vector. In the context of kinase binding, while the pyrazole nitrogen and exocyclic amine form the classic "hinge-binding" hydrogen bond motif, the 4-ethyl substituent is perfectly positioned to probe the gatekeeper region or the hydrophobic floor of the ATP-binding pocket.
This guide details the physicochemical profile, screening protocols (STD-NMR), and chemical elaboration strategies for this fragment.
Key Advantages
Solubility: The hydrochloride (HCl) salt form ensures high aqueous solubility (>50 mM), a prerequisite for high-concentration fragment screening (NMR, SPR).
Ligand Efficiency (LE): With a low molecular weight (MW ~111 Da for free base), it allows for significant "growth" while maintaining favorable ligand efficiency metrics.
Synthetic Versatility: The scaffold readily undergoes cyclization to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines), a common route to hit-to-lead optimization.
Physicochemical Profile
The following data summarizes the properties of the free base fragment. For the HCl salt, adjust the Molecular Weight by adding 36.46 Da.
Property
Value
Rationale in FBDD
CAS (Free Base)
43024-15-3
Unique identifier for procurement.
Molecular Weight
111.15 Da
Ideal for "Fragment Growing" strategies.
cLogP
~0.6
Hydrophilic enough for solubility, lipophilic enough for binding.
H-Bond Donors
2 (NH, NH2)
Critical for hinge interactions (e.g., with Glu/Leu backbone).
H-Bond Acceptors
2 (N, N)
Complementary interactions with pocket residues.
pKa (Ring N)
~3.5 - 4.0
The HCl salt is acidic; requires buffering to physiological pH.
Protocol A: Fragment Screening via Ligand-Observed NMR (STD-NMR)
Objective: To detect low-affinity binding (K_D: 100 µM – 5 mM) of 4-ethyl-3-aminopyrazole to a target protein using Saturation Transfer Difference (STD) NMR.
Target Protein: Purified (>95%), buffer exchanged into phosphate buffer.
Buffer: 50 mM Phosphate Buffer (pD 7.4), 150 mM NaCl, 10% D₂O.
Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.
Instrument: 600 MHz NMR spectrometer with cryoprobe.
Step-by-Step Methodology
Stock Solution Preparation (Critical Step):
Dissolve the 4-ethyl-3-aminopyrazole HCl salt in 100% D₂O to create a 100 mM stock .
Note: The HCl salt will significantly lower the pH. You must adjust the pH (pD) of this stock to ~7.0 using deuterated NaOH (NaOD) before adding it to the protein. Failure to do so will denature the protein upon addition.
Sample Assembly:
Experimental Sample: 20 µM Protein + 1.0 mM Fragment (50:1 Ligand:Protein ratio).
Reference Sample: 1.0 mM Fragment in buffer (No protein).
Off-Resonance Irradiation: 30 ppm (Far from ligand signals).
Saturation Time: 2.0 seconds.
Scans: 128 - 256 (depending on S/N).
Data Analysis:
Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
Positive Hit: Signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~2.5 ppm) and the pyrazole proton (~7.2 ppm) appear in the difference spectrum.
Validation: Compare with the Reference Sample to ensure signals are not artifacts.
Protocol B: Chemical Elaboration (Hit-to-Lead)
Objective: To elaborate the fragment into a pyrazolo[1,5-a]pyrimidine lead compound. This transformation locks the bioactive conformation and extends the molecule into new sub-pockets.
Reaction Scheme
The 3-aminopyrazole moiety reacts with 1,3-electrophiles (like 1,3-diketones) to form a fused bicyclic ring.
Step-by-Step Synthesis
Reagents:
1.0 eq 4-ethyl-3-aminopyrazole HCl.
1.1 eq 2,4-Pentanedione (Acetylacetone) or substituted 1,3-diketone.
Solvent: Glacial Acetic Acid (AcOH).
Procedure:
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the fragment HCl salt in 5 mL of glacial acetic acid.
Addition: Add 1.1 mmol of 2,4-pentanedione.
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting aminopyrazole (M+H 112).
Pour the reaction mixture into ice-cold water (20 mL).
Neutralize with saturated NaHCO₃ (Caution: foaming).
The product (5,7-dimethyl-3-ethylpyrazolo[1,5-a]pyrimidine) often precipitates. Filter and wash with cold water.
Purification: If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).
Mechanism Check:
The exocyclic amine (NH2) attacks a carbonyl first, followed by cyclization of the ring nitrogen (NH) onto the second carbonyl.
Visualizations
Diagram 1: Fragment Screening Workflow
This workflow illustrates the critical path from library preparation to hit validation.
Caption: Workflow for STD-NMR screening emphasizing the critical pH adjustment step for HCl salts.
Diagram 2: Chemical Elaboration Pathway
This diagram details the synthetic growth of the fragment into a kinase-inhibitor-like scaffold.
Caption: Synthetic pathway converting the aminopyrazole fragment into a fused bicyclic lead compound.
References
Chemical Identity & Properties
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11789157, 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [Link]
Fragment Screening Protocols
M. J. Harner et al. (2024). Protocol to perform fragment screening using NMR spectroscopy.[3] STAR Protocols. Retrieved from [Link]
Synthesis of Pyrazolo[1,5-a]pyrimidines
Aggarwal, R. et al. (2015). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Arkivoc. Retrieved from [Link]
Kinase Inhibitor Context (AT9283)
Howard, S. et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
procedure for coupling 4-Ethyl-1H-pyrazol-3-amine with carboxylic acids
Application Note: Advanced Amide Coupling Strategies for 4-Ethyl-1H-pyrazol-3-amine Introduction & Chemical Context The synthesis of heteroaryl amides is a cornerstone of modern drug discovery, with pyrazole derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Amide Coupling Strategies for 4-Ethyl-1H-pyrazol-3-amine
Introduction & Chemical Context
The synthesis of heteroaryl amides is a cornerstone of modern drug discovery, with pyrazole derivatives frequently serving as critical pharmacophores and bioisosteres. Specifically, 4-Ethyl-1H-pyrazol-3-amine (PubChem CID: 11789157, CAS: 43024-15-3)[1] is a highly valuable building block. However, coupling this amine with carboxylic acids presents significant synthetic challenges due to its inherent electronic and steric properties.
The Causality of Low Reactivity:
Unlike aliphatic amines, the exocyclic primary amine (-NH₂) of 4-ethyl-1H-pyrazol-3-amine is poorly nucleophilic. The lone pair of electrons on the nitrogen is highly delocalized into the electron-deficient, pi-conjugated pyrazole ring. Furthermore, the ethyl group at the 4-position introduces steric hindrance directly adjacent to the reacting center. Finally, the endocyclic pyrazole nitrogens (N1/N2) can act as competing nucleophiles, potentially leading to undesired regioisomers or requiring tedious protecting-group strategies (e.g., Boc-protection)[2].
To overcome these barriers without resorting to protecting groups, highly efficient and chemoselective carboxylic acid activation strategies are required.
Mechanistic Insights and Reagent Selection
Selecting the correct coupling reagent is not merely a matter of yield; it dictates scalability, purification difficulty, and the stereochemical integrity of the carboxylic acid partner.
T3P (Propylphosphonic anhydride) with Pyridine: This is the gold standard for coupling poorly nucleophilic heteroarylamines. T3P converts the carboxylic acid into a highly reactive acyloxyphosphonium intermediate. When paired with pyridine as a base, this method exhibits exceptional chemoselectivity for the exocyclic amine over the endocyclic pyrazole nitrogens. Crucially, T3P suppresses the formation of oxazolone intermediates, thereby minimizing epimerization of chiral carboxylic acids to <1.5%[3]. The byproducts are entirely water-soluble, allowing for a chromatography-free workup.
HATU with DIPEA: For discovery-scale synthesis (<1 mmol) where the carboxylic acid is not sterically hindered, uronium-based reagents like HATU provide rapid activation. However, if the aminopyrazole does not attack the active ester quickly enough, the amine can react directly with HATU to form a dead-end guanidinium byproduct[4].
Acid Chloride Formation (Oxalyl Chloride): This brute-force method is reserved for highly sterically hindered carboxylic acids where T3P and HATU fail[5]. It carries a high risk of epimerization and undesired acylation of the pyrazole ring, requiring careful stoichiometric control.
Decision matrix for selecting the optimal coupling reagent for 4-ethyl-1H-pyrazol-3-amine.
Quantitative Reagent Comparison
The following table summarizes the quantitative and qualitative data driving the selection of coupling conditions for aminopyrazoles.
Initiation: Charge an oven-dried flask with the carboxylic acid (10.0 mmol) and 4-ethyl-1H-pyrazol-3-amine (10.5 mmol) in anhydrous EtOAc (20 mL).
Base Addition: Add pyridine (30.0 mmol) in one portion. Causality: Pyridine acts as both a base and a nucleophilic catalyst, intercepting the T3P-activated complex to form a highly reactive acylpyridinium intermediate.
Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Add T3P (50% wt solution in EtOAc, 15.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C mitigates the mild exotherm associated with phosphonic anhydride cleavage, strictly suppressing epimerization.
Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the unreacted carboxylic acid peak is <2% by UV integration.
Aqueous Workup: Quench the reaction by adding water (20 mL). Transfer to a separatory funnel and wash the organic layer sequentially with 1M aqueous HCl (2 × 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Causality: The 1M HCl wash is critical; it protonates and removes excess pyridine, unreacted aminopyrazole, and the water-soluble phosphonate byproducts.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide (>95% purity typically achieved without column chromatography).
Mechanistic workflow of T3P-mediated carboxylic acid activation and amide bond formation.
Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes. Self-Validation Check: The solution will typically turn a distinct yellow color, confirming the formation of the active HOAt ester.
Amine Addition: Add 4-ethyl-1H-pyrazol-3-amine (1.2 mmol) to the pre-activated mixture. Causality: Pre-activation prevents the poorly nucleophilic aminopyrazole from reacting directly with HATU, which would form an unreactive guanidinium species.
Thermal Acceleration (If Required): Stir at room temperature for 4 hours. If LC-MS indicates stalled conversion, heat the reaction to 50 °C for an additional 4 hours.
Workup: Dilute the mixture with EtOAc (20 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to extract the DMF solvent, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).
Purification: Concentrate the organic layer and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc or DCM/MeOH gradient) to remove tetramethylurea and HOAt byproducts.
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine
Source: Organic Letters (ACS Publications)
URL:[Link]
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches
Source: PMC / NIH (Discussion on pyrazole amine protection and reactivity)
URL:[Link]
Amide coupling help : r/Chempros
Source: Reddit (Community insights on HATU vs. T3P for poorly nucleophilic amines)
URL:[Link]
Application Note: Recrystallization Solvent Systems for 4-Ethyl-3-Aminopyrazole Hydrochloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 4-Ethyl-3-aminopyrazole hydrochloride is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, particularly kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
4-Ethyl-3-aminopyrazole hydrochloride is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, particularly kinase inhibitors (e.g., AXL, JAK family) and agrochemicals . High-purity isolation of this salt is challenging due to two primary factors:
Regioisomeric Impurities: The synthesis often yields mixtures of 3-amino and 5-amino tautomers, or 4-ethyl vs. N-ethyl isomers, requiring selective crystallization.
Hygroscopicity: Like many low-molecular-weight aminopyrazole salts, the hydrochloride form is prone to deliquescence, necessitating anhydrous solvent systems.
This guide provides a scientifically grounded protocol for recrystallizing 4-ethyl-3-aminopyrazole hydrochloride, moving beyond generic "trial and error" to a dielectric-constant-based solvent selection strategy.
Solvent System Selection Strategy
The selection of a solvent system for an ionic organic salt (hydrochloride) relies on balancing the Dielectric Constant (
) and Protic Character . The target molecule has a polar ionic head (aminopyrazole HCl) and a lipophilic tail (ethyl group).
Table 1: Physicochemical Solvent Matrix for Aminopyrazole Salts
Solvent System
Role
Dielectric Const. ()
Solubility Profile (Hot)
Solubility Profile (Cold)
Recommendation
Ethanol (Abs.)
Solvent
24.5
High
Moderate
Primary Choice (Single)
Isopropanol (IPA)
Solvent
17.9
Moderate
Low
Primary Choice (Single)
EtOH / Ethyl Acetate
Solvent / Anti-solvent
Mixed
High
Very Low
Gold Standard (Binary)
Methanol / MTBE
Solvent / Anti-solvent
Mixed
Very High
Low
High Purity / Low Yield
Water
Solvent
80.1
Very High
High
Not Recommended (Losses)
Mechanism of Action[8]
Ethanol/Ethyl Acetate (Binary System): Ethanol provides the proton-donating capability to solvate the chloride ion and the protonated amine. Ethyl acetate (an aprotic ester) acts as a "crowding agent," disrupting the solvation shell as the temperature drops, forcing the salt into a crystalline lattice .
Isopropanol (Single System): IPA has a steeper solubility curve for pyrazole salts than ethanol. The lower dielectric constant means the salt is significantly less soluble at 0°C, maximizing recovery yields .
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal purification route based on crude purity and available equipment.
Figure 1: Decision tree for selecting the recrystallization solvent system based on impurity profile.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Binary System (EtOH / EtOAc)
Best for: Removing colored impurities and regioisomers.
Reagents:
Crude 4-ethyl-3-aminopyrazole HCl
Absolute Ethanol (Anhydrous)
Ethyl Acetate (ACS Grade)
Activated Carbon (Optional)
Step-by-Step Procedure:
Dissolution: Place 10 g of crude salt in a 250 mL round-bottom flask. Add Absolute Ethanol (approx. 30-40 mL) and heat to reflux (78°C) with magnetic stirring. Add ethanol in 5 mL increments until the solid just dissolves.
Critical Note: Do not use 95% Ethanol; the water content will drastically reduce yield.
Clarification (Optional): If the solution is dark, add 0.5 g activated carbon. Stir at reflux for 10 minutes. Filter hot through a pre-warmed Celite pad or sintered glass funnel.
Nucleation: Return the filtrate to a gentle boil. Remove the heat source. Immediately add Ethyl Acetate dropwise.
Endpoint: Stop adding EtOAc when a persistent cloudiness (turbidity) just appears and does not disappear upon swirling.
Re-solvation: Add a few drops of hot Ethanol to just clear the turbidity.
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, place in an ice-bath (0-4°C) for another 2 hours.
Isolation: Filter the white crystalline solid under vacuum (Buchner funnel).
Washing: Wash the cake immediately with a cold 1:3 mixture of EtOH:EtOAc.
Drying: Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.
Protocol B: The Isopropanol Thermal Swing
Best for: Scale-up and maximizing yield.
Step-by-Step Procedure:
Slurry: Suspend crude solid in Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
Reflux: Heat to reflux (82°C). If the solid does not dissolve completely, add more IPA slowly.
Hot Filtration: Filter hot to remove any inorganic salts (e.g., NaCl, NH4Cl) which are insoluble in hot IPA.
Cooling: Turn off stirring. Let the clear solution cool slowly to room temperature.
Seeding (Recommended): If no crystals form at 40°C, add a seed crystal of pure product.
Deep Cooling: Refrigerate at -20°C (if available) or 0°C to maximize precipitation.
Filtration: Collect solids and wash with cold Isopropanol/Hexane (1:1).
Process Workflow Diagram
Figure 2: Linear workflow for the binary solvent recrystallization process.
Troubleshooting & Critical Parameters
"Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: The product separates as a sticky oil droplet instead of crystals.
Cause: The temperature dropped too quickly, or the anti-solvent (EtOAc) concentration is too high.
Remedy: Re-heat the mixture until the oil dissolves. Add more of the good solvent (Ethanol). Cool much slower, with vigorous stirring to induce nucleation.
Hygroscopicity Management
Aminopyrazole hydrochlorides are hygroscopic.
Protocol Adjustment: Perform filtration under a blanket of Nitrogen or Argon.
Storage: Store in amber vials with Parafilm seal, inside a desiccator containing Silica Gel or P2O5.
References
Google Patents.Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2).
SID Archive. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives... recrystallization from iso-propanol. Retrieved from [Link]
Fisher Scientific. 3-Aminopyrazole Safety Data Sheet. Retrieved from [Link]
Application
Application Notes and Protocols for 4-Ethyl-1H-pyrazol-3-amine HCl in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major focus of modern drug discovery. Within the landscape of kinase inhibitor design, the pyrazole ring has emerged as a "privileged scaffold."[2][3] This is due to its synthetic accessibility, favorable drug-like properties, and its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[2][4]
The 3-amino-1H-pyrazole moiety, in particular, is a cornerstone of many potent kinase inhibitors, acting as a bioisosteric replacement for the adenine core of ATP.[2][5] The 3-amino group forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This guide focuses on a specific, yet versatile building block: 4-Ethyl-1H-pyrazol-3-amine hydrochloride . The strategic placement of an ethyl group at the C4 position of the pyrazole ring offers a valuable tool for medicinal chemists to modulate the structure-activity relationship (SAR) of their compounds, influencing factors such as potency, selectivity, and pharmacokinetic properties.[1][6]
This document provides a comprehensive overview of the application of 4-Ethyl-1H-pyrazol-3-amine HCl in the synthesis of kinase inhibitors, offering detailed protocols for key synthetic transformations and insights into the rationale behind these experimental choices.
Chemical Properties and Handling
4-Ethyl-1H-pyrazol-3-amine hydrochloride is a stable, crystalline solid that is readily available from commercial sources. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its freebase form, which can be advantageous for certain reaction conditions.
Property
Value
Molecular Formula
C₅H₁₀ClN₃
Molecular Weight
147.61 g/mol
Appearance
White to off-white crystalline powder
Solubility
Soluble in water, methanol, and DMSO.
Note on Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-Ethyl-1H-pyrazol-3-amine HCl. The compound may cause skin and eye irritation.[7]
Core Synthetic Strategies and Protocols
The 3-amino group of 4-Ethyl-1H-pyrazol-3-amine HCl serves as a versatile handle for the introduction of various pharmacophoric elements, while the pyrazole ring itself can be further functionalized. The following sections detail key synthetic transformations and provide exemplary protocols.
N-Arylation via Suzuki-Miyaura Cross-Coupling: Building the Core Scaffold
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of C-N bonds, enabling the coupling of the 3-amino group of the pyrazole with a variety of aryl and heteroaryl halides.[1][8][9] This reaction is fundamental to the construction of many pyrazole-based kinase inhibitors, where the aryl or heteroaryl partner often serves to occupy other regions of the ATP-binding pocket.
Protocol 1: Suzuki-Miyaura Coupling of 4-Ethyl-1H-pyrazol-3-amine HCl with 4-Chloropyrimidine
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Ethyl-1H-pyrazol-3-amine HCl with 4-chloropyrimidine, a common building block in kinase inhibitor synthesis.
Materials:
4-Ethyl-1H-pyrazol-3-amine hydrochloride
4-Chloropyrimidine
Palladium(II) acetate (Pd(OAc)₂)
Xantphos
Cesium carbonate (Cs₂CO₃)
1,4-Dioxane (anhydrous)
Argon or Nitrogen gas
Standard glassware for inert atmosphere reactions
Procedure:
To a dry Schlenk flask, add 4-Ethyl-1H-pyrazol-3-amine hydrochloride (1.0 mmol), 4-chloropyrimidine (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(4-ethyl-1H-pyrazol-3-yl)pyrimidin-4-amine.
Causality Behind Experimental Choices:
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and Xantphos as the ligand is a common and effective combination for C-N cross-coupling reactions. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step of the catalytic cycle, leading to higher yields.
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the transmetalation step.
Solvent: Anhydrous 1,4-dioxane is a high-boiling aprotic solvent that is suitable for Suzuki-Miyaura couplings, which often require elevated temperatures.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Acylation of the 3-Amino Group: Introducing Diversity
Acylation of the 3-amino group is another fundamental strategy to introduce a wide range of functional groups, including amides and sulfonamides.[10] These groups can form additional hydrogen bonds or occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.
Protocol 2: Acylation with an Acid Chloride
This protocol provides a general method for the acylation of 4-Ethyl-1H-pyrazol-3-amine with an acid chloride in the presence of a non-nucleophilic base.
Materials:
4-Ethyl-1H-pyrazol-3-amine (free base)
Acid chloride (e.g., benzoyl chloride)
Pyridine or Triethylamine (Et₃N)
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Argon or Nitrogen gas
Procedure:
Dissolve 4-Ethyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an argon or nitrogen atmosphere.
Add pyridine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add the acid chloride (1.1 mmol) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (20 mL), and brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acylated pyrazole.
Causality Behind Experimental Choices:
Free Base: The reaction is typically performed with the free base of the amine for optimal nucleophilicity. If starting with the hydrochloride salt, an additional equivalent of base is required for neutralization.
Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.
Solvent: Anhydrous DCM or THF are common aprotic solvents that are unreactive towards the reagents.
Urea Formation: Targeting the Hinge Region
The urea moiety is a common pharmacophore in kinase inhibitors, often forming bidentate hydrogen bonds with the kinase hinge region.[11][12] The synthesis of pyrazolyl ureas can be readily achieved by reacting the 3-amino group with an appropriate isocyanate.[13][14]
Protocol 3: Urea Formation with an Isocyanate
This protocol outlines a straightforward method for the synthesis of a pyrazolyl urea derivative.
Materials:
4-Ethyl-1H-pyrazol-3-amine (free base)
Isocyanate (e.g., phenyl isocyanate)
Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)
Procedure:
Dissolve 4-Ethyl-1H-pyrazol-3-amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
Add the isocyanate (1.05 mmol) to the solution at room temperature.
Stir the reaction mixture for 1-3 hours. The product often precipitates from the reaction mixture.
Monitor the reaction by TLC. Upon completion, if a precipitate has formed, collect the solid by filtration and wash with cold THF.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Causality Behind Experimental Choices:
No Base Required: The reaction between an amine and an isocyanate is typically fast and does not require an external base.
Solvent: Anhydrous THF or DCM are suitable solvents that do not react with the isocyanate.
Structure-Activity Relationship (SAR) Insights: The Role of the 4-Ethyl Group
The substitution at the C4 position of the pyrazole ring can significantly impact the biological activity of the resulting kinase inhibitor. While extensive SAR studies specifically on the 4-ethyl group are not widely published, we can infer its role based on general principles of kinase inhibitor design.
Steric Influence: The ethyl group is a relatively small, lipophilic substituent. Its presence can influence the orientation of the pyrazole ring within the ATP-binding pocket. This steric effect can be beneficial, forcing the inhibitor into a more favorable conformation for binding. Conversely, a bulky substituent at this position could clash with amino acid residues, leading to a loss of potency.[1]
Lipophilicity and Solubility: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. This can enhance cell permeability and oral bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and off-target effects.
Selectivity: The C4-substituent can be exploited to achieve selectivity between different kinases. By extending into a non-conserved region of the ATP-binding site, the ethyl group may introduce favorable interactions with one kinase over another.
Targeted Kinase Pathways and Data Presentation
Inhibitors derived from the 4-Ethyl-1H-pyrazol-3-amine scaffold have the potential to target a variety of kinase families, including:
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2][15]
Janus Kinases (JAKs): Involved in cytokine signaling and immune responses.[11]
Aurora Kinases: Essential for mitotic progression.[11]
PI3K/Akt Pathway: A central signaling node for cell growth and survival.[2]
Illustrative Data of Pyrazole-Based Kinase Inhibitors:
Note: The IC₅₀ values presented are for representative compounds containing a substituted pyrazole core and are intended to be illustrative of the potential potency of this class of inhibitors.
Caption: CDK-Mediated Cell Cycle Regulation and Inhibition.
Conclusion
4-Ethyl-1H-pyrazol-3-amine HCl is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its 3-amino group provides a key anchor for engaging the kinase hinge region, while the 4-ethyl substituent offers a means to fine-tune the pharmacological properties of the resulting compounds. The synthetic protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapeutics.
References
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL not available)
4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500-6509. [Link]
Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]
Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 935-943. [Link]
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(Suppl 2), S121-S131. [Link]
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Molecules, 28(1), 35. [Link]
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 309. [Link]
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. European Journal of Medicinal Chemistry, 178, 433-446. [Link]
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(10), 4066. [Link]
METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google P
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US5593997A - 4-aminopyrazolo(3-,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)
Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem. [Link]
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770. [Link]
A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. [Link]
Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. ResearchGate. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(9), 105993. [Link]
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Scientific & Engineering Research, 3(7), 1-5. [Link]
Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed. [Link]
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(3), 680-695. [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 2229. [Link]
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. ResearchGate. [Link]
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2999. [Link]
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Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(43), 9144-9153. [Link]
reaction conditions for acylation of 4-ethyl-1H-pyrazol-3-amine
Application Note: Regioselective Exocyclic N-Acylation of 4-Ethyl-1H-pyrazol-3-amine Introduction & Strategic Context 4-Ethyl-1H-pyrazol-3-amine (also known as 3-amino-4-ethylpyrazole) is a highly privileged building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Exocyclic N-Acylation of 4-Ethyl-1H-pyrazol-3-amine
Introduction & Strategic Context
4-Ethyl-1H-pyrazol-3-amine (also known as 3-amino-4-ethylpyrazole) is a highly privileged building block in modern medicinal chemistry, serving as a critical precursor for pyrazolopyrimidines and other heterocyclic scaffolds used in the development of cyclin-dependent kinase (CDK) inhibitors[1].
A persistent challenge in the functionalization of this scaffold is the regioselective acylation of the exocyclic C3-amine. Direct acylation typically results in poor yields of the desired exocyclic amide due to the competing, higher nucleophilicity of the endocyclic pyrazole nitrogens (N1/N2)[2]. This application note provides a mechanistic analysis of this regioselectivity challenge and details two field-validated, self-correcting protocols to achieve >95% regioselectivity for the exocyclic amide.
Mechanistic Principles of Aminopyrazole Acylation
To control the acylation of 4-ethyl-1H-pyrazol-3-amine, one must understand the intrinsic electronic and steric environment of the molecule:
Electronic Delocalization: The lone pair of electrons on the exocyclic C3-amine is highly delocalized into the pyrazole π-system via resonance. This delocalization significantly reduces its nucleophilicity[3].
Endocyclic Nucleophilicity: Conversely, the endocyclic nitrogen atoms possess localized lone pairs in sp² orbitals, making them the kinetically favored sites for electrophilic attack by acyl chlorides or anhydrides[2].
Steric Hindrance: The presence of the C4-ethyl group introduces local steric bulk adjacent to the C3-amine. This further depresses the kinetic reaction rate of the exocyclic amine compared to unsubstituted analogs.
Because direct acylation under standard kinetic control (e.g., 1.0 equivalent of acyl chloride, triethylamine) yields predominantly the undesired endocyclic N-acylpyrazole[3], researchers must utilize either Thermodynamic/Hydrolytic Control or Protecting Group (Steric) Control to force exocyclic substitution[4].
Comparative Strategy Analysis
The table below summarizes the quantitative performance of different acylation strategies applied to 3-aminopyrazoles.
Table 1: Quantitative Comparison of Acylation Strategies for 3-Aminopyrazoles
Strategy
Reagents
Intermediate Formed
Regioselectivity (Exocyclic)
Typical Overall Yield
Scalability
Kinetic (Direct)
Acyl chloride (1.0 eq), Et₃N
None
Poor (<20%)
<20%
High
Thermodynamic
Acyl chloride (2.5 eq), then K₂CO₃/MeOH
N,N'-Diacylated pyrazole
Excellent (>95%)
65–80%
High
Steric Control
Boc₂O (1.0 eq), then Acyl chloride, then TFA
N1-Boc protected pyrazole
Excellent (>95%)
55–70%
Medium
Pathway Visualization
The following diagram illustrates the divergent reaction pathways based on the chosen synthetic strategy.
Fig 1: Regioselective acylation pathways for 4-ethyl-1H-pyrazol-3-amine.
Validated Experimental Protocols
Protocol A: The Over-Acylation & Selective Saponification Workflow (Recommended for Scale-up)
This protocol leverages the differential stability of amides. The endocyclic N-acyl group behaves chemically like an active ester (acylpyrazole) and is highly susceptible to nucleophilic attack, whereas the exocyclic amide is highly stable[4],[3].
Step 1: Global Diacylation
Setup: Dissolve 4-ethyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert nitrogen atmosphere.
Reagent Addition: Add anhydrous pyridine (3.0 eq). Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that overcomes the steric hindrance of the C4-ethyl group.
Acylation: Dropwise add the desired acyl chloride (2.5 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Perform TLC (EtOAc/Hexanes). The highly polar starting material should completely disappear, replaced by a highly non-polar spot corresponding to the N,N'-diacylated intermediate.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Selective Saponification
Setup: Dissolve the crude diacylated intermediate in methanol (0.1 M).
Hydrolysis: Add K₂CO₃ (1.5 eq) and stir at room temperature for 2–4 hours. Causality: The mildly basic methanol selectively attacks the highly electrophilic endocyclic carbonyl, cleaving it to regenerate the pyrazole NH, leaving the stable exocyclic amide completely intact[3].
Self-Validation Checkpoint: LC-MS analysis must show a mass shift corresponding to the loss of exactly one acyl group.
Isolation: Concentrate the mixture, partition between EtOAc and water, wash the organic layer with brine, dry, and purify via flash chromatography to yield the pure exocyclic amide.
Protocol B: The Endocyclic Protection Workflow (Recommended for Sensitive Acyl Groups)
When the acylating agent is incompatible with the basic methanolysis used in Protocol A, transient protection of the endocyclic nitrogen is required[4].
Step 1: Regioselective Boc Protection
Setup: Dissolve 4-ethyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous THF (0.2 M).
Protection: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Dropwise add a solution of Boc-anhydride (Boc₂O, 1.05 eq) in THF.
Causality: The highly nucleophilic endocyclic nitrogen reacts rapidly with Boc₂O. The bulky tert-butyl group then sterically shields the ring, preventing over-protection while leaving the exocyclic amine accessible[4].
Workup: After 2 hours, concentrate and quickly filter through a short pad of silica to isolate the N1-Boc protected intermediate.
Step 2: Exocyclic Acylation & Deprotection
Acylation: Dissolve the N1-Boc intermediate in DCM. Add DIPEA (2.0 eq) and the acyl chloride (1.2 eq). Stir at room temperature until complete conversion is observed via LC-MS.
Deprotection: Cool the reaction to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution in DCM. Causality: TFA rapidly cleaves the Boc group via a tert-butyl cation mechanism without hydrolyzing the newly formed exocyclic amide.
Isolation: Concentrate under reduced pressure to remove TFA, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, and purify via crystallization or chromatography.
References
Novel pyrazolopyrimidines as cyclin dependent kinase inhibitors - Google Patents. Google Patents.
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC. National Institutes of Health (NIH).
C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. ResearchGate.
Recent developments in aminopyrazole chemistry. Arkat USA.
Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines using 4-Ethyl-3-aminopyrazole HCl
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted utilization of 4-ethyl-3-aminopyrazole HCl , a versatile building block for synthesizing fuse...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted utilization of 4-ethyl-3-aminopyrazole HCl , a versatile building block for synthesizing fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines —a privileged scaffold in kinase inhibitor development.
Introduction & Scientific Rationale
The pyrazolo[1,5-a]pyrimidine scaffold is bioisosteric to the purine nucleus, making it a critical template for ATP-competitive kinase inhibitors (e.g., CDK, KDR, and EGFR inhibitors). The incorporation of a 4-ethyl group on the pyrazole ring introduces specific lipophilic bulk (
value) that can modulate binding affinity and metabolic stability compared to the unsubstituted or methyl-substituted analogs.
Conventionally, condensing 3-aminopyrazoles with 1,3-dicarbonyls requires prolonged reflux (6–24 hours) in acidic solvents, often leading to degradation of sensitive substituents. Microwave-assisted organic synthesis (MAOS) circumvents these limitations via dielectric heating . The polar transition state of the cyclocondensation reaction couples efficiently with the microwave field, allowing for rapid superheating of the solvent (e.g., ethanol or acetic acid) and accelerating the reaction rate by orders of magnitude (Arrhenius effect).
Key Advantages of this Protocol:
Speed: Reaction times reduced from hours to 10–20 minutes.
Yield: Suppression of side reactions leads to cleaner profiles (typically >85% yield).
Handling: Specific neutralization steps for the HCl salt form are integrated to ensure stoichiometric accuracy.
CAS: 103523-28-2 (Free base ref) / 203061-99-8 (HCl salt)
MW: 111.15 (Free base) / 147.61 (HCl salt)
Appearance: Off-white to pale yellow crystalline solid.
Solubility: Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar solvents.
Critical Handling Note: As an HCl salt, the exocyclic amine is protonated (
), rendering it non-nucleophilic. Successful synthesis requires either in-situ neutralization with a tertiary amine (e.g., DIPEA, Et3N) or the use of a basic salt (e.g., NaOAc) to liberate the free base for reaction.
Core Application: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidines
This protocol describes the condensation of 4-ethyl-3-aminopyrazole HCl with 1,3-dicarbonyls (e.g., acetylacetone or ethyl acetoacetate).
Reaction Mechanism & Regioselectivity
The reaction proceeds via a nucleophilic attack of the exocyclic amine on the most electrophilic carbonyl of the 1,3-dicarbonyl, followed by cyclization of the endocyclic pyrazole nitrogen.
Regiochemistry: With unsymmetrical
-keto esters, two isomers (5-one vs 7-one) are possible. Under microwave conditions in acidic media (AcOH), the reaction is generally thermodynamically controlled, favoring the formation of the 7-one (or 5-methyl-7-substituted) derivative due to the steric influence of the 4-ethyl group directing the initial attack.
Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation.
Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).
If using Acetic Acid: Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates immediately. Neutralize with saturated
if necessary to complete precipitation.
If using Ethanol: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to 50% volume and cool on ice.
Purification:
Filter the precipitate using a sintered glass funnel.
Wash with cold water (
) and cold ethanol ().
Dry under vacuum.
Validation: Check purity via LC-MS (Target M+H) and
NMR.
Experimental Workflow Diagram
Figure 2: Operational workflow for the microwave synthesis protocol.
Data Summary: Microwave vs. Conventional Heating[5][6][7][8][9][10]
The following data represents comparative metrics for the synthesis of 3-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine (derived from acetylacetone).
Parameter
Conventional Heating (Reflux)
Microwave-Assisted (This Protocol)
Improvement Factor
Temperature
118°C (AcOH reflux)
140°C (Superheated)
+22°C
Time
4 – 6 Hours
10 Minutes
24x - 36x Faster
Yield
65 – 72%
88 – 94%
+20% Yield
Solvent Vol.
20 mL / mmol
2 mL / mmol
10x Less Waste
Purity (Crude)
Moderate (requires column)
High (precipitation sufficient)
Process Efficiency
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Starting Material Remains
Incomplete neutralization of HCl salt.
Ensure NaOAc is added in slight excess (1.2 eq). If using ethanol, add 1.5 eq of Triethylamine (TEA) .
Product Oiling Out
High solubility in reaction solvent.
Use the Ice-Water Quench method. The sudden polarity change forces precipitation.
Regioisomer Mixtures
Unsymmetrical 1,3-dicarbonyl used.
Switch solvent to Glacial Acetic Acid . The acidic medium promotes thermodynamic control, favoring the 7-one isomer.
Vial Over-pressurization
Solvent volatility or decomposition.
Ensure the vial is not filled >60%. Use Ethanol (bp 78°C) instead of water/acetonitrile if pressure limits are hit.
References
Al-Zaydi, K. M. (2009).[2] Synthesis of Fused Pyrazolo[1,5-a]pyrimidine Derivatives under Microwave Irradiation and Ultrasound. Heterocycles, 78(8), 2003-2012.[2] Link
Aggarwal, R., et al. (2011). Microwave-assisted synthesis of some new pyrazolo[1,5-a]pyrimidines. Journal of Chemical Sciences, 123, 617–625. Link
BenchChem Technical Support. (2025). Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds: Troubleshooting & Optimization. Link
Fluorochem. (2024).[3][4] Safety Data Sheet: 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Link
Castillo, J. C., et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7, 28093-28104. Link
Executive Summary & Strategic Rationale This guide details optimized protocols for the reductive amination of 4-ethyl-3-aminopyrazole . While reductive amination is a staple transformation in medicinal chemistry, this sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This guide details optimized protocols for the reductive amination of 4-ethyl-3-aminopyrazole . While reductive amination is a staple transformation in medicinal chemistry, this specific substrate presents unique challenges due to the electronic and structural properties of the aminopyrazole core.
The Challenge:
3-Aminopyrazoles are "chameleon" nucleophiles. Unlike standard alkyl amines, the exocyclic amine at C3 is electronically coupled to the heteroaromatic ring. Its nucleophilicity is tempered by resonance, and it competes with the ring nitrogens (
) for electrophiles. Furthermore, the 4-ethyl group acts as a weak electron-donating group (EDG), slightly enhancing nucleophilicity compared to unsubstituted pyrazoles, but also introducing minor steric bulk proximal to the reaction center.
The Solution:
We present two validated methodologies:
Method A (The Standard): Sodium Triacetoxyborohydride (STAB) in DCE. This is the first-line protocol for aldehydes and reactive ketones.
Method B (The "Hammer"): Titanium(IV) Isopropoxide mediated condensation followed by Borohydride reduction.[1] This is required for sterically hindered ketones or electron-deficient aldehydes where imine formation is unfavorable.
Scientific Foundation: Substrate Analysis
To successfully derivatize 4-ethyl-3-aminopyrazole, one must understand its behavior in solution.
Tautomerism and Nucleophilicity
The substrate exists in a tautomeric equilibrium. While the amino-tautomer (A) is generally predominant over the imino-tautomer, the ring nitrogen protonation state (
vs ) affects reactivity.
Electronic Effect: The 4-ethyl group (+I effect) increases electron density on the ring. This makes the C3-amine more nucleophilic than electron-deficient analogs (e.g., 4-fluoro or 4-ester derivatives), allowing for milder conditions.
Regioselectivity: Reductive amination proceeds via an imine intermediate .[2] Unlike alkylation with alkyl halides (which often occurs at the ring
), reductive amination is highly selective for the exocyclic amine because imine formation is reversible and thermodynamically driven to the exocyclic position before reduction.
Mechanism of Action
The reaction proceeds through a stepwise pathway:
Activation: Acid catalysis (AcOH) or Lewis acid (Ti) activates the carbonyl.
Addition: The C3-amine attacks the carbonyl to form a carbinolamine.
Elimination: Loss of water yields the iminium ion.
Reduction: The hydride source reduces the iminium species to the secondary amine.
Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB)
Best for: Aldehydes, Cyclohexanones, Unhindered Ketones.
Preparation: In a dry reaction vial equipped with a stir bar, dissolve 4-ethyl-3-aminopyrazole (1.0 equiv) in DCE (0.2 M concentration).
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).
Catalysis: Add Glacial Acetic Acid (1.0 equiv).
Note: If the aldehyde is known to be unstable or highly reactive, stir for 30 mins before adding reductant. For ketones, this pre-stir is crucial to establish the imine equilibrium.
Reduction: Add STAB (1.5 equiv) in a single portion.
Observation: Mild effervescence may occur.
Reaction: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LC-MS or TLC.
Target: Disappearance of pyrazole starting material.
Quench & Workup:
Quench with saturated aqueous
(gas evolution will occur).
Stir vigorously for 15 minutes to break down boron-amine complexes.
Extract with DCM or EtOAc (
).
Wash combined organics with brine, dry over
, and concentrate.
Method B: Titanium(IV) Isopropoxide /
Best for: Acetophenones, Sterically Hindered Ketones, Weakly Reactive Systems.
Reagents:
Substrate: 4-Ethyl-3-aminopyrazole (1.0 equiv)
Carbonyl: Ketone (1.2 – 1.5 equiv)
Lewis Acid: Titanium(IV) isopropoxide (
) (1.5 – 2.0 equiv)
Reductant: Sodium Borohydride (
) (2.0 equiv)
Solvent: THF (anhydrous) or Ethanol (absolute)
Protocol:
Imine Formation (The "Titanium Push"):
In a dry flask under inert atmosphere, combine 4-ethyl-3-aminopyrazole (1.0 equiv) and the ketone (1.2 equiv).
Add anhydrous THF (0.5 M).
Add
(1.5 equiv) via syringe.
Stir at Ambient Temperature (or 50°C for difficult substrates) for 6–18 hours.
Checkpoint: Monitor conversion to the imine by LC-MS (look for M+Carbonyl-H2O mass).
Reduction:
Cool the mixture to 0°C.
Caution: If using THF, add Ethanol (dry) to the mixture (approx 1 mL per mmol) to solubilize the borohydride.
Add
(2.0 equiv) portion-wise (exothermic).
Allow to warm to room temperature and stir for 2–4 hours.
Workup (Crucial Step):
Quench by adding water (1 mL per mmol Ti). A thick white precipitate (
) will form.
Dilute with EtOAc.
Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
Extraction: Transfer filtrate to a sep funnel, wash with brine, dry, and concentrate.
Data & Optimization Guide
Table 1: Protocol Selection Matrix
Carbonyl Type
Recommended Protocol
Solvent
Additive
Expected Time
Aliphatic Aldehyde
Method A (STAB)
DCE
None or 0.5 eq AcOH
1-4 hrs
Aromatic Aldehyde
Method A (STAB)
DCE
1.0 eq AcOH
2-6 hrs
Cyclic Ketone
Method A (STAB)
DCE
1.0 eq AcOH
4-12 hrs
Aromatic Ketone
Method B (Ti)
THF/EtOH
12-24 hrs
Acid Sensitive
Method A (STAB)
THF
None
2-6 hrs
Troubleshooting "Stalled" Reactions:
Boron Coordination: The pyrazole nitrogens can coordinate to boron, deactivating the reductant.
Fix: Increase STAB to 3.0 equiv.
Incomplete Imine Formation:
Fix: Add molecular sieves (4Å) to Method A to drive the equilibrium by removing water.
Regioselectivity Issues:
While rare in reductive amination, if ring alkylation is observed (check NMR HMBC), switch to Method B. The steric bulk of the Titanium complex effectively blocks the ring nitrogens (
), forcing reaction at the exocyclic amine.
Visualized Pathways
Figure 1: Mechanistic Pathway & Decision Tree
Caption: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.
Figure 2: Reaction Workflow (Method A)
Caption: Step-by-step workflow for the standard STAB-mediated reductive amination.
References
Abdel-Magid, A. F., & Mehrman, S. J. (2006).[4][5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
Bhattacharyya, S. (1995). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9] Journal of Organic Chemistry, 60(15), 4928-4929. [Link]
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[9] Journal of Organic Chemistry, 55(8), 2552–2554. [Link]
(Note: While this ref cites Cyanoborohydride, the Ti(OiPr)4 activation principle applies identically to the safer NaBH4 modification described in Method B).
Fandrick, D. R., et al. (2015). Copper-Catalyzed N-Arylation of 3-Aminopyrazoles. The Journal of Organic Chemistry, 80(3), 1651–1660. [Link]
(Contextual Reference: Discusses the nucleophilicity and regioselectivity challenges of 3-aminopyrazoles).
Technical Support Center: 4-Ethyl-1H-pyrazol-3-amine Hydrochloride Synthesis
Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing substituted aminopyrazoles presents unique challenges, particularly regarding intermediate stability, regioselectivity,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing substituted aminopyrazoles presents unique challenges, particularly regarding intermediate stability, regioselectivity, and the hygroscopic nature of the final salts. This guide is designed to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize the yield and purity of 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
Synthetic Workflow Visualization
The following pathway illustrates the optimized cyclocondensation of 2-formylbutanenitrile with hydrazine hydrate, followed by anhydrous salt precipitation.
Workflow for the synthesis of 4-Ethyl-1H-pyrazol-3-amine HCl.
Troubleshooting Guides & FAQs
Q1: Why does my 2-formylbutanenitrile starting material result in dark, tarry reaction mixtures and low pyrazole yields?A1: 2-formylbutanenitrile exists in a tautomeric equilibrium with its enol form (2-hydroxymethylenebutanenitrile). Under basic or purely neutral conditions at elevated temperatures, this aliphatic α-formyl nitrile is highly susceptible to aldol-type self-condensation and polymerization.
Causality: The competing rate of self-condensation outpaces the rate of the desired hydrazone formation.
Solution: Always use freshly distilled or in-situ generated 2-formylbutanenitrile. Furthermore, the addition of catalytic acetic acid (AcOH) lowers the activation energy for the nucleophilic attack of hydrazine onto the formyl carbon. This rapidly traps the unstable aldehyde as the more stable hydrazone intermediate before cyclization can occur[1].
Q2: During the cyclocondensation step, I observe a stalled reaction with an intermediate that won't convert to the final pyrazole. What is happening?A2: You have likely trapped the reaction at the uncyclized linear hydrazone stage.
Causality: The initial condensation between the formyl group and hydrazine is fast and exothermic. However, the subsequent intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon requires significant thermal energy to overcome the activation barrier[2].
Solution: Ensure the reaction is heated to a rigorous reflux (e.g., 90 °C in ethanol) for at least 6 hours[1].
Self-Validation: Monitor the reaction via FT-IR; the reaction is only complete when the sharp C≡N stretching frequency at ~2200–2250 cm⁻¹ completely disappears, replaced by broad N-H stretches[3].
Q3: When converting the free base to the hydrochloride salt, the product oils out as a sticky, hygroscopic gum instead of a filterable powder. How can I induce crystallization?A3: Small, polar aminopyrazoles are highly prone to hygroscopicity.
Causality: Using aqueous concentrated HCl introduces water into the matrix. Water coordinates strongly with the highly basic pyrazole nitrogens, preventing the formation of a rigid, dry crystal lattice[4].
Solution: Transition to an anhydrous salt formation strategy. Dissolve the free base in a dry, non-polar or ethereal solvent (like methyl tert-butyl ether, MTBE) and add 1.05 equivalents of anhydrous 4M HCl in 1,4-dioxane at 0 °C. This forces the immediate precipitation of the hydrochloride salt as a crystalline solid.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility across different laboratory environments.
Protocol A: Synthesis of 4-Ethyl-1H-pyrazol-3-amine (Free Base)
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with freshly prepared 2-formylbutanenitrile (1.0 eq) and anhydrous ethanol (20 volumes).
Temperature Control: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Dropwise, add hydrazine hydrate (1.1 eq) over 30 minutes to control the exothermic hydrazone formation[1].
Catalysis: Add catalytic glacial acetic acid (0.1 eq). Mechanistic Note: AcOH protonates the carbonyl oxygen, increasing its electrophilicity and accelerating hydrazone formation over aldehyde self-condensation.
Cyclization: Remove the ice bath and heat the reaction mixture to 90 °C for 6 hours[1].
Self-Validation Checkpoint: Remove a 0.1 mL aliquot, evaporate the solvent, and analyze via FT-IR. Proceed to the next step only when the nitrile peak (~2220 cm⁻¹) is completely absent[3].
Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the crude free base.
Protocol B: Anhydrous Hydrochloride Salt Formation
Solubilization: Dissolve the crude 4-Ethyl-1H-pyrazol-3-amine free base in anhydrous MTBE (10 volumes).
Cooling: Cool the solution to 0 °C under a strict nitrogen atmosphere to exclude ambient moisture.
Protonation: Slowly add 4M HCl in 1,4-dioxane (1.05 eq) dropwise over 15 minutes. Mechanistic Note: Strict stoichiometric control prevents over-protonation of the exocyclic amine, which can lead to solubility issues and degradation.
Precipitation: Stir for 1 hour at 0 °C as the white crystalline solid precipitates[4].
Isolation: Filter the solid rapidly under a nitrogen blanket and wash with cold anhydrous MTBE.
Drying: Dry in a vacuum oven at 40 °C for 12 hours to afford 4-Ethyl-1H-pyrazol-3-amine hydrochloride.
Quantitative Data & Optimization Summary
The table below summarizes the causal impact of optimizing specific reaction parameters on the overall yield of the synthesis.
Overcomes the activation energy required for intramolecular nitrile attack.
+40% to +50%
HCl Source
Aqueous Conc. HCl
4M HCl in Dioxane
Eliminates water, preventing the product from oiling out as a hygroscopic gum.
+25% to +30%
Solvent
Methanol
Ethanol
Higher boiling point allows for sufficient thermal energy for complete cyclization.
+5% to +10%
References
WO2016142855A2 - Pyrazolo[1,5-a][1,3,5]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors.Google Patents.
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at:[Link]
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at:[Link]
Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
troubleshooting solubility issues with 4-ethyl-3-aminopyrazole HCl
Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-ethyl-3-aminopyra...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-ethyl-3-aminopyrazole hydrochloride (HCl). Our approach is grounded in fundamental physicochemical principles to empower you to not only solve immediate solubility issues but also to proactively design robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-ethyl-3-aminopyrazole HCl in water. Why is this happening?
While 4-ethyl-3-aminopyrazole is salified as a hydrochloride to enhance its aqueous solubility, several factors can still impede dissolution. Pyrazoles are weakly basic compounds, and their salt forms are more soluble in acidic conditions.[1] However, issues can arise from:
Insufficient Acidification: If the pH of your water is neutral or near-neutral, the equilibrium may shift, reducing solubility.
Common Ion Effect: If your aqueous solution already contains chloride ions (e.g., from a buffer like PBS), it can suppress the dissolution of the hydrochloride salt.[2][3][4]
Compound Purity: Impurities from synthesis can significantly impact solubility.
Q2: My compound precipitates when I add my stock solution (in an organic solvent) to an aqueous buffer. What should I do?
This is a common phenomenon known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. The abrupt change in the solvent environment causes the compound to precipitate.[5]
Immediate Solutions:
Reduce Final Concentration: The simplest first step is to try a lower final concentration in your assay.
Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to the aqueous buffer can help maintain the compound's solubility through micellar solubilization.[5]
Use a Co-solvent System: Prepare your final solution with a small percentage of a water-miscible organic solvent (a co-solvent) like DMSO or ethanol. This can increase the overall solvating power of the system.[6]
Q3: Can I simply heat the solution to improve the solubility of 4-ethyl-3-aminopyrazole HCl?
Heating can be an effective method to increase the dissolution rate and solubility of many compounds. However, it must be approached with caution. While pyrazole compounds are generally stable, prolonged exposure to high temperatures, especially in acidic or basic solutions, could lead to degradation.[7] It is crucial to first assess the thermal stability of your compound before incorporating heating into your standard protocol.
Q4: How does pH affect the solubility of this compound?
As a salt of a weak base, the solubility of 4-ethyl-3-aminopyrazole HCl is highly dependent on pH.[2][8]
Low pH (Acidic): In acidic conditions, the aminopyrazole is protonated, which increases its polarity and, consequently, its aqueous solubility.
High pH (Basic): As the pH increases, the aminopyrazole will be deprotonated to its free base form, which is expected to be less water-soluble and may precipitate out of solution.[1]
This pH-dependent solubility can be a powerful tool for purification but also a challenge in formulation if not properly controlled.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: Initial Dissolution Failure in Aqueous Media
If 4-ethyl-3-aminopyrazole HCl does not readily dissolve in your aqueous solvent, follow this workflow.
Caption: Troubleshooting workflow for initial dissolution failure.
Issue 2: Compound Stability and Supersaturation
You may achieve initial dissolution, but then the compound precipitates over time. This suggests either a stability issue or that you have created a supersaturated solution.
Prepare a high-concentration stock solution of 4-ethyl-3-aminopyrazole HCl in each co-solvent (e.g., 50 mM in DMSO).
In separate glass vials, add your primary aqueous buffer.
While stirring, add the co-solvent stock solution dropwise to the aqueous buffer to achieve your target final concentration.
Visually inspect for precipitation immediately and after 1 hour.
Calculate the final percentage of the co-solvent in the total volume. Aim to keep this percentage as low as possible, ideally below 1-2% for biological assays.
Record the results in a table to compare the effectiveness of each co-solvent.
Co-Solvent
Final Co-Solvent % (v/v) for [Target Conc.]
Immediate Observation
Observation after 1 hr
DMSO
1%
Clear Solution
Clear Solution
Ethanol
1%
Slight Haze
Precipitate
DMF
1%
Clear Solution
Slight Haze
PEG400
2%
Clear Solution
Clear Solution
Note: This table is for illustrative purposes. You must generate your own data.
Objective: To quantify the solubility of 4-ethyl-3-aminopyrazole HCl in various solvents. This is the "gold standard" method for solubility determination.[9]
Materials:
4-ethyl-3-aminopyrazole HCl
A selection of solvents (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol, DMSO)
Scintillation vials or sealed flasks
Orbital shaker in a temperature-controlled environment (e.g., 25 °C)
Syringe filters (0.22 µm)
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
Add an excess amount of 4-ethyl-3-aminopyrazole HCl to each vial containing a known volume of solvent (e.g., add 10 mg to 1 mL). The solid should be present in excess to ensure saturation.
Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to allow the system to reach equilibrium.
After equilibration, let the vials stand to allow the excess solid to settle.
Carefully withdraw a sample from the supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Express solubility in units such as mg/mL or µg/mL.
Solvent
Temperature (°C)
Equilibrium Solubility (mg/mL)
Water
25
Experimental Value
0.1 M HCl
25
Experimental Value
PBS (pH 7.4)
25
Experimental Value
Ethanol
25
Experimental Value
DMSO
25
Experimental Value
Note: This table should be populated with your experimentally determined values.
Protocol 3: Assessing Compound Stability in Solution
Objective: To evaluate the stability of 4-ethyl-3-aminopyrazole HCl in your chosen solvent system over time.
Materials:
Pre-dissolved solution of 4-ethyl-3-aminopyrazole HCl at the target concentration.
Temperature-controlled incubator/water bath.
Analytical method for quantification (e.g., HPLC-UV).
Procedure:
Prepare a fresh solution of the compound in your chosen solvent system.
Immediately take a "time zero" (T=0) sample and analyze its concentration using HPLC. This will be your 100% reference.
Incubate the remaining solution under your desired experimental conditions (e.g., 37 °C).
Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours).
Analyze the concentration of the compound in each aliquot.
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease suggests degradation. The appearance of new peaks in the chromatogram is also an indicator of degradation.[7]
References
Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. American Journal of Drug Discovery and Development. Retrieved from [Link]
Voinea, M. L., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. Retrieved from [Link]
Janssens, S., & Van den Mooter, G. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Expert Opinion on Drug Delivery.
Takács-Kács, A., et al. (2023). The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character. Pharmaceutics. Retrieved from [Link]
Filo. (2025). How does pH affect the solubility of a drug in relation to its solubility product constant (Ksp)?. Retrieved from [Link]
Al-Ghananeem, A. M., & Malkawi, A. H. (2018).
Pharma's Almanac. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]
Miyake, K., et al. (1979). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81472, ethyl 3-amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Retrieved from [Link]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
removing impurities from 4-Ethyl-1H-pyrazol-3-amine hydrochloride
Welcome to the Technical Support Center for the purification and handling of 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8). This compound is a highly versatile building block, predominantly utilized in the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification and handling of 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8). This compound is a highly versatile building block, predominantly utilized in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors (such as CDK2 and PIM kinase inhibitors)[1].
Due to the electron-rich nature of the aminopyrazole core and the typical cyclocondensation conditions used during its synthesis (often involving beta-ketonitriles and hydrazine)[2], researchers frequently encounter complex impurity profiles. This guide is engineered to provide scientists with field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: My final product is contaminated with unreacted hydrazine. Why does this happen, and how do I remove it without degrading my product?The Causality: The synthesis of 4-ethyl-1H-pyrazol-3-amine typically requires an excess of hydrazine hydrate to drive the cyclocondensation with 2-formylbutanenitrile to completion [3]. Because both hydrazine (pKa ~8.1) and the aminopyrazole (pKa ~4.5) form stable hydrochloride salts, standard crystallization often leads to co-precipitation.
The Solution: Exploit the differential partitioning of their free bases. By basifying the aqueous crude mixture to pH 10, both species are deprotonated. The 4-ethyl-1H-pyrazol-3-amine free base is lipophilic enough to partition completely into an organic solvent like ethyl acetate (EtOAc), whereas the highly polar hydrazine free base remains trapped in the aqueous layer.
Q2: The isolated hydrochloride salt has a distinct yellow/red discoloration instead of being a white powder. What is the mechanism of this degradation?The Causality: Aminopyrazoles are highly electron-rich. In the presence of ambient oxygen and trace transition metals, the primary amine and the pyrazole nitrogen can undergo single-electron oxidation, leading to the formation of highly conjugated, colored azo-dimers or N-oxide polymeric species.
The Solution: These colored impurities are highly conjugated and planar, giving them a strong thermodynamic affinity for the hydrophobic, graphitic surface of activated carbon via
stacking. A brief charcoal treatment of the free base in an organic solvent selectively adsorbs these impurities while leaving the target molecule in solution.
Q3: I am detecting unreacted starting material (e.g., beta-ketonitrile) in my NMR spectra. How can I implement a self-validating removal step?The Causality: Unreacted starting materials lack basic functional groups. When the crude reaction mixture is acidified to form the pyrazole hydrochloride salt, the starting materials remain neutral and lipophilic.
The Solution: Perform an organic solvent wash (e.g., with dichloromethane or EtOAc) on the acidic aqueous solution. The protonated pyrazole remains safely in the water, while the neutral organic impurities are stripped away. You can validate this step in real-time by spotting the organic wash on a TLC plate; once the organic wash shows no UV-active spots, the aqueous layer is free of starting material.
Section 2: Reaction & Purification Workflows
To visualize the root cause of these impurities and the logic behind the purification strategy, refer to the mechanistic pathways below.
Figure 1: Synthesis pathway of 4-Ethyl-1H-pyrazol-3-amine HCl and common impurity origins.
Figure 2: Step-by-step logic of the self-validating purification workflow.
Section 3: Quantitative Impurity Data
The following table summarizes the expected impurity clearance using the protocols detailed in Section 4. Data is representative of standard batch-scale (100g) purifications.
Impurity Type
Chemical Source
Physicochemical Property Exploited
Pre-Purification (%)
Post-Purification (%)
Neutral Organics
Unreacted beta-ketonitrile
Lipophilic, non-ionizable
5.0 - 12.0%
< 0.1%
Hydrazine
Excess starting material
High polarity of free base
2.0 - 5.0%
< 5 ppm (Limit)
Oxidation Products
Azo-dimers / N-oxides
High -conjugation
1.0 - 3.0%
Not Detected
Inorganic Salts
Neutralization byproducts
Insoluble in organic solvents
~ 15.0%
< 0.5%
Section 4: Self-Validating Experimental Protocols
The following methodologies are designed to be self-validating. Do not proceed to the next step unless the in-process control (IPC) criteria are met.
Protocol A: Acid-Base Extraction and Hydrazine Clearance
This protocol removes unreacted starting materials, inorganic salts, and genotoxic hydrazine.
Aqueous Dissolution: Dissolve 100 g of crude 4-ethyl-1H-pyrazol-3-amine hydrochloride in 500 mL of deionized water.
Acidic Wash (IPC Checkpoint 1): Wash the aqueous layer with 3 x 200 mL of Ethyl Acetate (EtOAc).
Self-Validation: Spot the third EtOAc wash on a silica TLC plate (eluent: 1:1 Hexanes/EtOAc). View under 254 nm UV. If spots are visible, perform an additional wash. Discard the organic layers.
Freebasing: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the pH reaches 10.0–10.5.
Causality: The aminopyrazole is now a lipophilic free base, while hydrazine remains highly water-soluble.
Product Extraction: Extract the basic aqueous layer with 4 x 250 mL of EtOAc. Combine the organic layers.
Aqueous Back-Wash: Wash the combined organic layers with 100 mL of brine to remove trace water and residual hydrazine.
Protocol B: Decolorization and Hydrochloride Salt Recrystallization
This protocol removes colored oxidation products and isolates the final pure salt[4].
Charcoal Treatment: Add 10 g of activated charcoal (Darco® KB-G or equivalent) and 20 g of anhydrous sodium sulfate (
) to the combined organic layers from Protocol A. Stir at room temperature for 45 minutes under a nitrogen atmosphere.
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the charcoal. Rinse the pad with 100 mL of fresh EtOAc.
Self-Validation: The filtrate must be completely colorless. If a yellow tint persists, repeat the charcoal treatment.
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40 °C) to afford the 4-ethyl-1H-pyrazol-3-amine free base as a pale oil.
Salt Formation: Dissolve the oil in 300 mL of dry Isopropanol (iPrOH). Cool to 0 °C. Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane or dry HCl gas) dropwise. A white precipitate will immediately begin to form.
Crystallization: Stir the slurry at 0 °C for 2 hours to maximize crystal growth. Filter the solid via vacuum filtration, wash with 50 mL of cold diethyl ether, and dry in a vacuum oven at 45 °C to constant weight.
References
Hylsová, M. (2015). New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres. Masaryk University (IS MUNI Thesis). Retrieved from[Link]
Katsamakas, S. et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals (MDPI), 15(11), 1340. Retrieved from[Link]
Paruch, K. et al. (2011). Process and intermediates for the synthesis of (3-alkyl-5-piperidin-1-yl-3,3a-dihydro-pyrazolo[1,5-a]pyrimidin-7-yl). US Patent 8076479B2.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Oxidation & Degradation During Storage
Ticket ID: #PYR-OX-4ET
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support hub for 4-Ethyl-1H-pyrazol-3-amine (CAS: 10201-23-7 / 43024-15-3).
While pyrazoles are aromatic and generally robust, the introduction of an amino group at the 3-position (or 5-position, via tautomerism) significantly increases the electron density of the ring. This makes the compound susceptible to oxidative coupling and N-oxide formation upon exposure to atmospheric oxygen and light.
This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic understanding of why degradation occurs and actionable protocols to prevent it.
Module 1: Emergency Triage (Troubleshooting)
User Issue: "I just opened my bottle of 4-Ethyl-1H-pyrazol-3-amine and the powder is off-white/brown. Is it usable?"
Diagnostic Decision Tree
Before discarding valuable material, assess the extent of oxidation. 3-aminopyrazoles often develop surface oxidation ("crust") while the bulk remains pure.
Figure 1: Decision matrix for assessing compound viability based on visual cues and analytical data.
FAQ: Common Issues
Q: Why does it turn brown?A: The amino group facilitates radical formation under aerobic conditions. These radicals can dimerize to form azopyrazoles (colored impurities) or polymerize. Even trace amounts (<1%) of these impurities can cause significant discoloration.
Q: Can I use it if it's slightly yellow?A: For standard synthesis (e.g., amide coupling), yes . The impurities are often inert or removed during the reaction workup. For sensitive catalytic cycles or biological assays, no —purify first.
Q: How do I purify oxidized material?A:
Recrystallization: Dissolve in minimal hot ethanol, filter hot (to remove insoluble polymers), and cool to crystallize.
Acid-Base Wash: Dissolve in 1M HCl (impurities often remain insoluble or extract into organic layer), wash with DCM, then basify aqueous layer with NaOH and extract the amine into EtOAc.
Module 2: The "Gold Standard" Storage Protocol
To maximize shelf life (>2 years), you must eliminate the three enemies: Oxygen, Moisture, and Light .
Storage Conditions Summary
Parameter
Standard (Acceptable)
Gold Standard (Recommended)
Why?
Atmosphere
Tightly closed cap
Inert Gas (Argon/N2)
Prevents oxidative coupling (azo formation).
Temperature
4°C (Fridge)
-20°C (Freezer)
Slows kinetic rate of auto-oxidation.
Container
Amber Glass
Amber Glass + Parafilm/Tape
Blocks UV light; Parafilm improves seal integrity.
State
Solid Powder
Solid Powder
Solutions degrade 100x faster than solids.
Protocol: Long-Term Storage Setup
Transfer: If the commercial bottle has a poor seal, transfer the compound to a vial with a Teflon-lined screw cap.
Inerting: Gently flow Argon or Nitrogen over the open vial for 15-30 seconds to displace air. Note: Aminopyrazoles are powders; do not blow gas directly onto the solid to avoid dusting.
Sealing: Cap tightly. Wrap the cap junction with Parafilm M® or electrical tape to prevent oxygen diffusion over months.
Environment: Place the vial inside a secondary container (e.g., a plastic desiccator jar or Ziploc bag with desiccant packets) and store at -20°C.
Module 3: Handling & Repackaging
Opening a cold bottle in a humid lab is the #1 cause of degradation (condensation).
Workflow: Safe Dispensing
Figure 2: Workflow for dispensing hygroscopic/oxidizable reagents. Skipping Step 2 causes moisture condensation inside the bottle.
Technique: The "Schlenk" Method (Benchtop)
If you do not have a glovebox, use this method to maintain integrity:
Equilibrate: Allow the sealed bottle to warm to room temperature (prevent water condensation).
Blanket: Insert a needle connected to an Argon line (low flow) into the bottle neck while scooping.
Flush: Before closing, increase gas flow slightly to ensure the headspace is inert.
Seal: Replace cap immediately and re-apply Parafilm.
Module 4: Solution Stability
User Question: "Can I make a stock solution in DMSO or Methanol?"
Technical Answer:
Avoid storing 4-Ethyl-1H-pyrazol-3-amine in solution for long periods.
Protic Solvents (MeOH/EtOH): High risk. Dissolved oxygen promotes rapid oxidation. Shelf life: <24 hours at RT.
Aprotic Solvents (DMSO/DMF): Better, but DMSO is hygroscopic. Water uptake will accelerate degradation. Shelf life: ~1 week at -20°C (if degassed).
Best Practice: Prepare solutions fresh immediately before use. If you must store a solution, use anhydrous, degassed solvent, seal under Argon, and store at -80°C.
References
Sigma-Aldrich. (2025). Safety Data Sheet: Ethyl 3-aminopyrazole-4-carboxylate (Analogous stability data). Retrieved from [1]
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Fisher Scientific. (2021). Handling Air-Sensitive Reagents: Technical Bulletin. Retrieved from
PubChem. (2025).[2] Compound Summary: 4-Ethyl-1H-pyrazol-3-amine.[2] National Library of Medicine. Retrieved from
Ossila. (2025). Air Sensitive Compounds: Storage and Handling Guide. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: HYGRO-PYR-004
Status: Active
Severity: Critical (Impacts Stoichiometry & Stability)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
The Issue:
Users frequently report that 4-Ethyl-1H-pyrazol-3-amine hydrochloride (CAS: 203061-99-8) transitions from a free-flowing powder to a sticky gum or deliquescent paste upon exposure to ambient air.
The Science (Why this happens):
Small molecule amine hydrochlorides often possess high crystal lattice energies that are unfortunately outcompeted by the hydration energy of the chloride ion. The chloride counter-ion acts as a hydrogen bond acceptor for atmospheric water. When the critical relative humidity (CRH) of the salt is lower than the ambient humidity, the solid absorbs water until it dissolves in its own sorbed moisture (deliquescence).
The Strategy:
We cannot change the thermodynamics of the HCl salt, but we can manage the kinetics and the chemical environment. This guide provides three tiers of intervention:
Immediate Handling: Recovering usable material from "gooey" lots.
Analytical Correction: Correcting stoichiometry errors caused by water weight.
Chemical Remediation: Switching to a non-hygroscopic form for scale-up.
Decision Matrix: Select Your Workflow
Use the following logic flow to determine the correct protocol for your current situation.
Figure 1: Triage workflow for handling hygroscopic pyrazole salts.
Troubleshooting Protocols
Protocol A: Recovering "Gooey" Material (Azeotropic Drying)
Use Case: Your material has absorbed moisture and is difficult to weigh or transfer.
Mechanism: Water forms a low-boiling azeotrope with toluene (85°C) or ethanol/toluene mixtures, allowing water removal at temperatures below the decomposition point of the amine.
Step-by-Step:
Dissolution: Dissolve the "wet" pyrazole HCl paste in a minimum amount of absolute ethanol .
Note: The mixture will turn cloudy as water/ethanol is removed.
Repetition: Repeat the toluene addition and evaporation cycle 3 times .
Final Drying: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.
Storage: Open only in a glovebox or glovebag flushed with Argon.
Protocol B: Accurate Stoichiometry (qNMR Assay)
Use Case: You need precise stoichiometry for a reaction, but you suspect the weight includes water.
Warning: Standard Loss on Drying (LOD) is often inaccurate for HCl salts due to potential HCl loss.
Adjustment: Use the calculated purity to adjust the mass required for your reaction.
Protocol C: Chemical Remediation (Salt Switching)
Use Case: You are scaling up and cannot tolerate hygroscopicity.
Recommendation: Switch from Hydrochloride (HCl) to Hemisulfate or Tosylate . These counter-ions typically pack better in the crystal lattice and are less prone to hydration.
Workflow:
Figure 2: Chemical pathway for converting the unstable HCl salt to a stable Hemisulfate form.
Frequently Asked Questions (FAQ)
Q: Can I just dry the HCl salt in an oven at 100°C?A:Risky. While the melting point is likely >150°C, heating amine hydrochlorides in the presence of moisture can lead to hydrolysis or loss of HCl gas, leaving you with a mixture of free base and salt. Vacuum drying at lower temperatures (40-50°C) with a desiccant is safer.
Q: Why is my "dry" salt fuming when I open the bottle?A: If the salt was prepared with excess HCl, it may be releasing trapped HCl gas. Alternatively, if it is very wet, it is not fuming but rather the water vapor condensing in the air (though this is rare for simple deliquescence). Ensure the material is washed with diethyl ether (if insoluble) to remove excess acid before drying.
Q: I don't have a glovebox. How do I weigh it?A: Use the "Difference Method" :
Tare a vial containing the bulk solid.
Quickly transfer an approximate amount to your reaction vessel.
Weigh the bulk vial again.
The loss in weight is the amount added. This minimizes the time the balance is reading a drifting value due to moisture uptake.[2]
Q: Is the Free Base better?A: The free base (4-Ethyl-1H-pyrazol-3-amine) is likely an oil or a low-melting solid. While it avoids the chloride-water interaction, it may oxidize faster than the salt. If you convert to free base, use it immediately or store it frozen under Argon.
Data Summary: Hygroscopicity Impact[2][3][4]
Parameter
Dry HCl Salt
Wet HCl Salt (Exposed 1h)
Impact
Appearance
White Crystalline Powder
Sticky / Clumped / Paste
Flowability issues in automated feeders.
Water Content
< 0.5%
5% - 15% (Variable)
huge stoichiometry errors (10-15% under-dosing).
MW (Effective)
147.6 g/mol
~165 g/mol
Must adjust MW in calculations based on qNMR.
Solubility
High (Water/MeOH)
Very High
"Wet" salt dissolves faster but may introduce water to anhydrous reactions.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on why HCl salts are hygroscopic and how to select alternatives).
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry. (Protocol for qNMR assay of hygroscopic salts).
European Pharmacopoeia . (2020). Chapter 5.11: Characters Section in Monographs. (Standards for defining hygroscopicity).
PubChem . (2025).[4] 4-Ethyl-1H-pyrazol-3-amine.[1][4] National Library of Medicine. (Compound specific properties).
Bauer, J., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations. Pharmaceutical Research. (Strategies for solid-state selection).
Technical Support Center: Aminopyrazole Hydrochloride Degradation & Stability
Welcome to the Analytical Troubleshooting and Technical Support Center for aminopyrazole hydrochlorides. This guide is designed for analytical chemists, formulation scientists, and drug development professionals tasked w...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting and Technical Support Center for aminopyrazole hydrochlorides. This guide is designed for analytical chemists, formulation scientists, and drug development professionals tasked with identifying degradation pathways, resolving chromatographic anomalies, and assessing the genotoxic potential of aminopyrazole-derived impurities.
FAQ 1: What is the optimal forced degradation protocol for aminopyrazole hydrochlorides to ensure regulatory compliance (ICH Q1A)?
Aminopyrazole hydrochlorides present unique stability challenges. The pyrazole ring is generally robust, but the exocyclic amino group and any attached ester/amide moieties are highly susceptible to hydrolysis and oxidation. Because the API is a hydrochloride salt, the baseline pH of the aqueous solution is inherently acidic, which can auto-catalyze the degradation of esterified derivatives (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate) into 3-amino-1H-pyrazole-4-carboxylic acid and methanol[1].
Self-Validating Protocol: Acid/Base and Oxidative Stress Testing
To prevent false-positive degradation artifacts, the protocol must include immediate quenching. Injecting unquenched stressed samples into an LC-MS can cause "on-column" degradation due to the high temperature and pressure of the ion source.
Sample Preparation: Dissolve the aminopyrazole HCl API in a 50:50 mixture of Acetonitrile/Water to achieve a concentration of 1 mg/mL.
Acidic Stress: Add 1 mL of 0.1 N HCl to 1 mL of the API solution. Incubate at 60°C for 24 hours.
Basic Stress: Add 1 mL of 0.1 N NaOH to 1 mL of the API solution. Incubate at 60°C for 24 hours.
Oxidative Stress: Add 1 mL of 3%
to 1 mL of the API solution. Incubate at room temperature for 24 hours.
Quenching (Critical Step): At the end of the incubation period, immediately neutralize the acidic sample with an equivalent volume of 0.1 N NaOH, and the basic sample with 0.1 N HCl[1]. For the oxidative sample, quench residual peroxide using sodium thiosulfate to halt the reaction.
Dilution & Analysis: Dilute the neutralized samples with the initial mobile phase to a final concentration of 100 µg/mL before injecting them into the LC-MS/MS system.
Workflow for forced degradation and identification of aminopyrazole products.
FAQ 2: During oxidative stress testing, I observe +16 Da and +32 Da mass shifts. How do I determine if oxidation occurred on the pyrazole ring or the exocyclic amine?
The exocyclic primary amine of the aminopyrazole is highly prone to N-oxidation, forming hydroxylamines (+16 Da) or nitroso/nitro derivatives (+32 Da / +48 Da). Oxidation of the aromatic pyrazole ring itself is thermodynamically unfavorable but can occur at substituted alkyl positions.
Troubleshooting Causality & MS/MS Diagnostics:
To pinpoint the site of oxidation, rely on collision-induced dissociation (CID) in your MS/MS method.
N-Hydroxylamine (-NHOH): If the +16 Da shift is on the exocyclic amine, the MS/MS spectrum will show a characteristic neutral loss of water (-18 Da) from the precursor ion.
N-Nitroso (-NO): A +32 Da shift on the amine will typically yield a neutral loss of nitric oxide (-30 Da) during fragmentation.
Ring/Alkyl Oxidation: If oxidation occurs on an alkyl side chain (forming an alcohol), the loss of water (-18 Da) will still be present, but the retention time shift on Reversed-Phase (RP) LC will be significantly less drastic than the shift caused by the formation of a polar N-hydroxylamine.
FAQ 3: My aminopyrazole degradation products elute in the void volume during RP-HPLC. How can I resolve this to accurately quantify them?
Aminopyrazoles and their cleaved degradation products (e.g., 3-aminopyrazole-4-carboxylic acid) are highly polar, basic compounds. In standard C18 Reversed-Phase chromatography, they remain ionized at typical acidic mobile phase pHs (e.g., 0.1% Formic Acid), leading to poor retention and co-elution with the solvent front.
Solution: Transition to Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC). Mixed-mode stationary phases that combine reversed-phase and cation-exchange properties provide orthogonal retention mechanisms. The basic pyrazole nitrogen and the exocyclic amine will interact strongly with the cation-exchange sites, significantly increasing retention time and selectivity for these basic genotoxic impurities[2].
FAQ 4: How do we assess the genotoxic risk of aminopyrazole degradation products?
The aminopyrazole motif is a known structural alert for potential genotoxicity and bioactivation[3]. During forced degradation, reactive electrophilic intermediates can form, which may act as Potential Genotoxic Impurities (PGIs) under ICH M7(R1) guidelines[2].
Trapping Protocol for Reactive Intermediates:
Because some oxidative degradation products are transient and highly reactive, they may covalently bind to formulation excipients or degrade before LC-MS detection. To capture these:
Spike the oxidative stress matrix with a nucleophilic trapping agent, such as Glutathione (GSH) or Glutathione Ethyl Ester, at a 10-fold molar excess relative to the API[3].
Incubate under standard stress conditions.
Analyze via LC-MS/MS using a precursor ion scan for m/z 272 (characteristic of GSH cleavage) to identify GSH-adducts. The presence of these adducts confirms the formation of reactive, potentially mutagenic electrophiles[4].
Quantitative Data Summary
The following table summarizes the diagnostic parameters for identifying common aminopyrazole hydrochloride degradation products using LC-MS/MS:
Stress Condition
Primary Degradation Pathway
Typical Mass Shift (Δm/z)
Diagnostic MS/MS Fragment Losses
Acidic (0.1N HCl)
Ester Hydrolysis / Dealkylation
-14 Da (Loss of )
Loss of (-44 Da)
Basic (0.1N NaOH)
Amide Cleavage / Ring Opening
Variable (Depends on R-group)
Loss of (-17 Da)
Oxidative (3% )
N-oxidation (Hydroxylamine)
+16 Da, +32 Da
Loss of (-18 Da), -NO (-30 Da)
Photolytic (UV-Vis)
Radical Dimerization
+[M-H] (Dimer Formation)
Cleavage at the dimer bridge
References
ResearchGate. "Analytical strategies for genotoxic impurities in the pharmaceutical industry." ResearchGate. Available at:[Link]
Ryan, E., et al. "Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes." Chemical Research in Toxicology, ACS Publications. Available at:[Link]
Szekely, G., et al. "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews, ACS Publications. Available at:[Link]
Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-Substituted Pyrazole Reactions
Introduction Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the 4-ethylpyrazole scaffold in medicinal chemistry and agrochemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Application Support Center. As researchers and drug development professionals, you frequently encounter the 4-ethylpyrazole scaffold in medicinal chemistry and agrochemicals. However, the ethyl group at the C4 position introduces unique steric challenges. Unlike a rigid methyl group, the C4-ethyl group undergoes free rotation around the C4–Cα bond. Its terminal methyl group sweeps a conical volume that physically shields the adjacent C3 and C5 positions. This "conformational sweep" dictates the thermodynamics and kinetics of N-alkylation, cross-coupling, and cycloaddition reactions. This guide provides field-proven, causality-driven solutions to overcome these steric barriers.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does the 4-ethyl group cause severe regioselectivity issues during N-alkylation compared to unsubstituted pyrazoles?A: In an asymmetric pyrazole (e.g., 3-methyl-4-ethyl-1H-pyrazole), the 4-ethyl group exerts a "buttressing effect." It physically pushes the adjacent C3-substituent outward, which in turn severely restricts access to the N2 nitrogen. Consequently, nucleophilic attack by the pyrazolide anion heavily favors the N1 position, which is adjacent to the less hindered C5 position[1].
Q2: How can I control regioselectivity when synthesizing 4-ethylpyrazoles from 1,3-diketones and hydrazines?A: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines typically yields a mixture of regioisomers due to competing nucleophilic attacks. To overcome the steric hindrance of the 4-ethyl group, you must modulate the pH. Acidic conditions alter the transition state by protonating the more sterically hindered carbonyl, effectively reversing the regioselectivity observed under neutral or basic conditions[2].
Section 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation
Symptom: Alkylation of 4-ethyl-3-substituted pyrazoles yields an inseparable mixture of N1 and N2 isomers.
Root Cause: The use of small, hard bases (like NaOH) in protic solvents leads to a tight ion pair, reducing the nucleophilicity of the pyrazolide and allowing the electrophile to attack the more sterically hindered N2 position via a higher-energy transition state.
Solution: Shift to a soft, bulky base (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMF). The large cesium cation weakly coordinates with the pyrazolide, creating a "naked" anion that strictly obeys steric governance, exclusively attacking via the less hindered N1 path[3].
Mechanistic pathway of regioselective N-alkylation in sterically hindered 4-ethylpyrazoles.
Issue 2: Stalled Suzuki-Miyaura Cross-Coupling at the C5 Position
Symptom: Coupling of 5-bromo-4-ethyl-1-methylpyrazole with arylboronic acids stalls at <20% conversion.
Root Cause: The oxidative addition complex is sterically choked by the adjacent 4-ethyl group and the N1-methyl group. Standard ligands like PPh₃ cannot accommodate the spatial requirements during the transmetalation step.
Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or tBuBrettPhos). These ligands accelerate oxidative addition while their single-ligation state (L₁Pd) provides enough spatial relief for the bulky pyrazole during transmetalation.
Troubleshooting workflow for palladium-catalyzed cross-coupling of 4-ethylpyrazoles.
Section 3: Quantitative Data
To illustrate the causality of solvent and base selection on steric governance, observe the following optimization data for the N-benzylation of 4-ethyl-3-methyl-1H-pyrazole.
Solvent
Base
Temperature (°C)
N1:N2 Regioisomeric Ratio
Isolated Yield (%)
Toluene
KOH (aq) + PTC
80
60:40
65%
DMF
K₂CO₃
25
85:15
78%
DMF
Cs₂CO₃
25
92:8
85%
THF
NaH
0 to 25
95:5
88%
Data Summary: Stronger, irreversible deprotonation (NaH) or the use of soft cations (Cs⁺) in polar aprotic solvents maximizes the steric differentiation between the N1 and N2 positions, overcoming the hindrance of the 4-ethyl group.
Section 4: Standard Operating Procedures (SOPs)
Protocol 1: Self-Validating Regioselective N1-Alkylation of 4-Ethyl-3-methyl-1H-pyrazole
This protocol utilizes NaH to ensure complete, irreversible formation of the pyrazolide anion, maximizing steric control.
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-ethyl-3-methyl-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).
Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv).
Self-Validation Check: Effervescence (H₂ gas evolution) must be observed immediately. The solution will transition from colorless to a pale yellow, confirming the formation of the pyrazolide anion.
Alkylation: After stirring for 30 minutes at 0 °C, add the alkyl halide (e.g., benzyl bromide, 1.05 equiv) dropwise over 5 minutes.
Reaction Progression: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours.
Self-Validation Check: A white precipitate (NaBr) will form, indicating the consumption of the electrophile. TLC (Hexanes/EtOAc 3:1) should show a major non-polar spot (N1-alkyl) and a faint, more polar spot (N2-alkyl).
Quench & Workup: Quench cautiously with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography. The N1-isomer elutes first due to the steric shielding of its dipole moment.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromo-4-ethyl-1-methylpyrazole
This protocol overcomes the C4-ethyl and N1-methyl steric chokehold using a highly active catalytic system.
Reagent Loading: In a 20 mL microwave vial, combine 5-bromo-4-ethyl-1-methylpyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).
Causality Note: Water is critical; it dissolves the K₃PO₄ to form the active [Pd]-OH species required for transmetalation of sterically hindered boronic acids.
Degassing: Seal the vial and sparge with argon for 5 minutes.
Self-Validation Check: The solution should turn a deep red/burgundy color, indicative of the active Pd(0)-XPhos complex.
Heating: Heat the reaction mixture at 90 °C in an oil bath for 4 hours.
Self-Validation Check: The color will shift to a dark brown/black as the reaction completes and trace Pd black precipitates.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium residues. Concentrate and purify via chromatography.
References
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
FTIR characteristic peaks of 4-ethyl-3-aminopyrazole HCl
FTIR Characteristic Peaks of 4-Ethyl-3-aminopyrazole HCl: A Comparative Analytical Guide Executive Summary For researchers and drug development professionals synthesizing kinase inhibitors or pyrazolo-pyrimidine scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
FTIR Characteristic Peaks of 4-Ethyl-3-aminopyrazole HCl: A Comparative Analytical Guide
Executive Summary
For researchers and drug development professionals synthesizing kinase inhibitors or pyrazolo-pyrimidine scaffolds, 4-ethyl-3-aminopyrazole HCl (CAS: 203061-99-8) [1] is a highly versatile chemical building block. While the free base form of this compound is prone to oxidation and tautomeric instability, the hydrochloride (HCl) salt locks the molecule into a stable, highly crystalline state.
This guide objectively compares the spectroscopic and physical performance of 4-ethyl-3-aminopyrazole HCl against its free base and unsubstituted alternatives. By leveraging Fourier-Transform Infrared (FTIR) spectroscopy, chemists can rapidly validate salt integrity, rule out free base contamination, and ensure reproducible downstream coupling reactions.
Mechanistic & Structural Overview: The Causality of Salt Formation
Aminopyrazoles exhibit prototropic tautomerism, meaning the proton can migrate between the nitrogen atoms on the pyrazole ring, leading to an equilibrium between the 3-amino and 5-amino forms [2]. Furthermore, the electron-rich nature of the pyrazole core makes the free base susceptible to oxidative degradation on the benchtop.
Converting 4-ethyl-3-aminopyrazole into its HCl salt fundamentally alters its electronic and vibrational landscape:
Protonation Site: Protonation typically occurs at the pyrazole ring nitrogen (N2) or the exocyclic amine, forming a pyrazolium or ammonium salt.
Vibrational Shift (Causality): In the free base, the primary amine (-NH₂) vibrates freely, producing sharp, distinct N-H stretching doublets around 3450 cm⁻¹ and 3350 cm⁻¹. Upon HCl salt formation, the protonated nitrogen engages in a dense, strong hydrogen-bonding network with the chloride counterion (N⁺-H···Cl⁻). This restricts vibrational freedom, causing the N-H signal to broaden massively and shift downward into the 3250–2600 cm⁻¹ region, often merging with the aliphatic C-H stretches of the ethyl group.
Comparative FTIR Spectral Analysis
To ensure accurate QA/QC of incoming building blocks, researchers must differentiate the target HCl salt from potential alternatives or degraded batches. Below is a comparative assignment of the characteristic FTIR peaks.
Functional Group
4-Ethyl-3-aminopyrazole HCl (Target)
4-Ethyl-3-aminopyrazole (Free Base)
3-Aminopyrazole HCl (Alternative)
Mechanistic Assignment / Causality
N-H / N⁺-H Stretch
3250–2600 cm⁻¹ (Broad, strong)
3450, 3350 cm⁻¹ (Sharp doublets)
3200–2600 cm⁻¹ (Broad, strong)
Protonation creates N⁺-H···Cl⁻ H-bonding, broadening the signal and shifting it to lower wavenumbers [3].
Aliphatic C-H Stretch
2970, 2930, 2875 cm⁻¹
2965, 2925, 2870 cm⁻¹
N/A (Only aromatic C-H at ~3100 cm⁻¹)
Asymmetric and symmetric stretching of the C4-ethyl group.
C=N / C=C Ring Stretch
1630, 1585 cm⁻¹
1610, 1550 cm⁻¹
1635, 1590 cm⁻¹
Salt formation restricts ring breathing modes, shifting them to slightly higher wavenumbers.
N-H Bend / C-N Stretch
1510, 1400 cm⁻¹
1480, 1380 cm⁻¹
1515, 1405 cm⁻¹
Coupled vibrations of the exocyclic C-NH₂ / NH₃⁺ group.
Aliphatic C-H Bend
1465, 1385 cm⁻¹
1460, 1380 cm⁻¹
N/A
Methylene scissoring and methyl symmetric bending of the ethyl group.
Standard KBr pellet transmission FTIR is not recommended for hydrochloride salts. The high pressure required to form the pellet can induce solid-state ion exchange (e.g., HCl exchanging with KBr to form HBr salts), which artificially alters the N⁺-H stretching region. Attenuated Total Reflectance (ATR) FTIR provides a self-validating, artifact-free alternative.
Step-by-Step Methodology:
Sample Desiccation (Critical Step): Aminopyrazole HCl salts are moderately hygroscopic. Store the sample in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis. Causality: Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹, which can be falsely interpreted as free base contamination.
Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and ambient humidity interference.
Sample Application: Apply 2–3 mg of the desiccated 4-ethyl-3-aminopyrazole HCl crystalline powder directly onto the ATR crystal.
Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: High, uniform pressure ensures intimate contact between the rigid crystalline lattice and the evanescent wave of the IR beam, maximizing the signal-to-noise ratio.
Spectral Acquisition & Processing: Collect 64 scans from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth, followed by a baseline correction.
Validation Check: Inspect the 3500–3300 cm⁻¹ region. A pure HCl salt will show a flat baseline here, with absorption beginning below 3250 cm⁻¹. The presence of sharp peaks at 3450/3350 cm⁻¹ dictates a QA/QC failure (free base contamination).
Analytical decision tree for validating the salt integrity of 4-ethyl-3-aminopyrazole HCl using ATR-FTIR.
Comparative Performance: Product Alternatives
When selecting a building block for library synthesis, the physical properties of the reagent dictate the workflow. Below is a comparison of 4-ethyl-3-aminopyrazole HCl against its common alternatives.
Performance Metric
4-Ethyl-3-aminopyrazole HCl
4-Ethyl-3-aminopyrazole (Free Base)
3-Aminopyrazole HCl
Bench Stability
High. Resists oxidation; stable at room temperature for months.
Moderate. Prone to oxidation and discoloration; requires inert gas storage.
High. Stable, but lacks the steric bulk of the ethyl group.
Hygroscopicity
Moderate. Requires desiccation before moisture-sensitive reactions.
Low.
Moderate.
Aqueous Solubility
>50 mg/mL. Excellent for biphasic or aqueous coupling conditions.
<5 mg/mL. Poor aqueous solubility.
>50 mg/mL.
Synthetic Utility
Ideal for long-term storage and standardized library synthesis. Requires an auxiliary base (e.g., DIPEA, TEA) to liberate the amine during anhydrous amide coupling.
Direct use in anhydrous coupling without the need for auxiliary bases. High atom economy but difficult to handle.
Used when steric bulk at the C4 position is detrimental to target binding (e.g., tight kinase pockets).
References
Secrieru, A., Lopes, S., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules (2021). URL: [Link]
El-Sayed, O. A., et al. "Synthesis and COX inhibition of 7-R1-8-R2-1-ethyl-3,4-dimethyl- 4,10-dihydro-1H-pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones." Arkivoc (2009). URL: [Link]
Comparative
mass spectrometry fragmentation pattern of 4-Ethyl-1H-pyrazol-3-amine
This guide details the mass spectrometry fragmentation behavior of 4-Ethyl-1H-pyrazol-3-amine , specifically designed to assist researchers in distinguishing this compound from its structural isomers (regioisomers) and s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the mass spectrometry fragmentation behavior of 4-Ethyl-1H-pyrazol-3-amine , specifically designed to assist researchers in distinguishing this compound from its structural isomers (regioisomers) and synthetic impurities.
Primary Application: Building block for kinase inhibitors and heterocyclic pharmaceuticals.
Analytical Challenge: Distinguishing the C-ethyl isomer (target) from the N-ethyl regioisomer (1-Ethyl-1H-pyrazol-3-amine), a common byproduct in pyrazole synthesis.
Key Differentiator: The target compound exhibits a dominant neutral loss of ammonia (-17 Da ), whereas N-ethyl alternatives favor the loss of ethylene (-28 Da ) via a retro-ene rearrangement.
Experimental Protocol (Standardized)
To ensure reproducible fragmentation patterns, the following LC-MS/MS conditions are recommended. These parameters are "self-validating" by using the stable [M+H]⁺ precursor intensity as a normalization baseline.
Parameter
Setting
Rationale
Ionization Source
ESI (Positive Mode)
Protonation of the exocyclic amine is the most favorable ionization event.
Capillary Voltage
3.0 - 3.5 kV
Standard range to maintain stable spray without source fragmentation.
Cone Voltage
20 - 30 V
Sufficient to decluster adducts but low enough to preserve the molecular ion ( 112).
Collision Energy (CE)
Stepped (15, 30, 45 eV)
Low CE preserves the [M+H-NH₃]⁺ ion; High CE reveals ring cleavage fragments.
Mobile Phase
0.1% Formic Acid in H₂O/MeCN
Acidic pH ensures full protonation of the amine ().
Fragmentation Mechanism & Pathway Analysis
3.1 The Molecular Ion
Observed Precursor:
112.09
Structure: The proton preferentially localizes on the exocyclic amine nitrogen (
) or the ring nitrogen ().
3.2 Primary Fragmentation Pathways
Unlike alkyl-substituted benzenes, aminopyrazoles follow specific heterocyclic cleavage rules.
Pathway A: Deamination (Neutral Loss of NH₃)
Mechanism: Proton transfer from the ring nitrogen to the exocyclic amine facilitates the loss of ammonia.
Transition:
( Da).
Significance: This is the Diagnostic Base Peak for 3-aminopyrazoles where the alkyl group is attached to the carbon (C4), as the ethyl group remains intact on the ring.
Pathway B: Ring Cleavage (Loss of HCN)
Mechanism: Following deamination, the pyrazole ring destabilizes and undergoes cleavage, losing hydrogen cyanide.
Transition:
( Da).
Pathway C: Alkyl Chain Fragmentation
Mechanism: Loss of a methyl radical (
) from the ethyl side chain.
Transition:
( Da).
Note: This is generally less abundant than the neutral loss of ammonia in ESI.
Visualization: Fragmentation Pathway Map
The following diagram maps the specific fragmentation tree for 4-Ethyl-1H-pyrazol-3-amine.
Caption: ESI-MS/MS fragmentation tree for 4-Ethyl-1H-pyrazol-3-amine showing the dominant deamination pathway.
Comparative Analysis: Target vs. Alternatives
The most critical "Alternative" is the N-Ethyl regioisomer (1-Ethyl-1H-pyrazol-3-amine). These two compounds have identical molecular weights (
Da) but distinct fragmentation fingerprints.
Differentiation Logic
Target (C-Ethyl): The ethyl group is firmly attached to a carbon atom. Breaking the C-C bond is energetically demanding. The weakest bond is the C-N bond of the exocyclic amine.
Result: Dominant loss of NH₃ (-17) .
Alternative (N-Ethyl): The ethyl group is attached to a nitrogen.[1] N-alkyl pyrazoles undergo a facile Retro-Ene Rearrangement (or H-transfer) leading to the loss of ethylene (C₂H₄).
Result: Dominant loss of C₂H₄ (-28) .
Comparison Table: Diagnostic Ions
Feature
Target: 4-Ethyl-1H-pyrazol-3-amine
Alternative: 1-Ethyl-1H-pyrazol-3-amine
Precursor ()
112.09
112.09
Base Peak (Low CE)
95
84
Secondary Peak
97
95 (Weak)
Mechanism
Deamination (Loss of Amine)
N-Dealkylation (Loss of Ethyl group)
Differentiation Rule
Ratio 95/84 > 10
Ratio 84/95 > 10
Decision Tree for Identification
Use this logic flow to confirm the identity of your synthesized or purchased material.
Caption: Logic flow for distinguishing 4-Ethyl-1H-pyrazol-3-amine from its common N-ethyl regioisomer.
References
Holzer, W., et al. (2008). Tautomerism of Pyrazolones and Pyrazoles: NMR and MS Investigations. Solid State Nuclear Magnetic Resonance. Link
NIST Mass Spectral Library. (2023). General Fragmentation Patterns of Alkyl-Aminopyrazoles. National Institute of Standards and Technology.[2] Link
Demarais, N. J., et al. (2014). Identification of Isomers by Mass Spectrometry: Distinguishing N-alkyl vs C-alkyl Heterocycles. Journal of The American Society for Mass Spectrometry.[3] Link
PubChem Compound Summary. (2024). 4-Ethyl-1H-pyrazol-3-amine (CID 11789157). National Center for Biotechnology Information. Link
Comparative Guide: 4-Methyl vs. 4-Ethyl-1H-pyrazol-3-amine in Heterocyclic Synthesis
Executive Summary In the design of bioactive heterocycles—particularly kinase inhibitors and GPCR ligands—the choice between 4-methyl-1H-pyrazol-3-amine (4-Me-3-AP) and 4-ethyl-1H-pyrazol-3-amine (4-Et-3-AP) is often tre...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the design of bioactive heterocycles—particularly kinase inhibitors and GPCR ligands—the choice between 4-methyl-1H-pyrazol-3-amine (4-Me-3-AP) and 4-ethyl-1H-pyrazol-3-amine (4-Et-3-AP) is often treated as a trivial substitution. However, experimental data reveals that this single carbon homologation dictates significant differences in reaction kinetics, solubility profiles, and downstream purification strategies.
The Verdict:
Select 4-Methyl (4-Me-3-AP) for kinetic efficiency . It exhibits superior nucleophilicity in sterically demanding condensations (e.g., formation of pyrazolo[1,5-a]pyrimidines) due to minimal steric shielding of the exocyclic amine.[1]
Select 4-Ethyl (4-Et-3-AP) for lipophilicity modulation and solubility . While it reacts slower in cyclizations (approx.[1] 1.5x longer reaction times), it provides a critical logP boost (+0.4–0.5 units) often required for blood-brain barrier (BBB) penetration or membrane permeability in lead optimization.[1]
Chemical & Physical Profile
The reactivity difference is governed by the competition between the Inductive Effect (+I) and Steric Hindrance (Es) .[1] While the ethyl group is a stronger electron donor, its steric bulk at the C4 position partially shields the adjacent C3-amine, dampening its nucleophilic attack on bulky electrophiles.
Table 1: Physicochemical Comparison
Feature
4-Methyl-1H-pyrazol-3-amine
4-Ethyl-1H-pyrazol-3-amine
Impact on Workflow
Molecular Weight
97.12 g/mol
111.15 g/mol
Stoichiometry adjustment.
Steric Parameter ()
-1.24 (Methyl)
-1.31 (Ethyl)
Ethyl introduces ~5-10% rate retardation in adjacent nucleophilic attacks.[1]
Electronic Effect ()
-0.05
-0.06
Ethyl renders the ring N2 slightly more basic, aiding acid-catalyzed mechanisms.
Predicted logP
0.35
0.86
Ethyl derivatives are easier to extract into EtOAc/DCM.
Melting Point
Higher (Crystalline)
Lower (Often waxy/oil)
Methyl intermediates are easier to purify via recrystallization.[1]
Reactivity Analysis: The Steric-Electronic Trade-off
Nucleophilicity & Acylation
The exocyclic amine at C3 is the primary nucleophile. However, the C4-alkyl group is ortho to this amine.
4-Methyl: The small radius of the methyl group allows rapid acylation or condensation with sterically crowded electrophiles (e.g.,
-keto esters with bulky substituents).
4-Ethyl: The methylene tail (
) has rotational freedom that creates a larger effective steric cone.[1] This results in measurable kinetic lag during the initial nucleophilic attack, often requiring elevated temperatures or stronger activation (e.g., HATU vs. EDCI) to achieve comparable yields.[1]
Cyclization to Pyrazolo[1,5-a]pyrimidines
This is the most common application for these building blocks. The reaction involves a condensation with 1,3-electrophiles.
Mechanism: The exocyclic amine attacks a carbonyl, followed by ring closure via the endocyclic N2.
Observation: In the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines, the 4-Ethyl variant frequently yields regioisomeric mixtures or requires longer reflux times because the ring closure (N2 attack) is sensitive to the electronic boost but hindered by the adjacent ethyl group's bulk.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways and decision points when selecting between the methyl and ethyl analogs.
Figure 1: Decision tree and mechanistic bottlenecks comparing 4-Methyl and 4-Ethyl reactivity.
Experimental Protocols
Protocol A: Comparative Synthesis of Pyrazolo[1,5-a]pyrimidine
This protocol validates the reactivity difference via a standard condensation with ethyl acetoacetate.
Essential for confirming the "Ethyl Advantage" in drug properties.
Dissolve 5 mg of the final product from A1 and A2 in a biphasic system (1:1 Octanol:Water).
Vortex for 2 mins and centrifuge.
Analyze the organic phase via HPLC.
Result: The 4-Ethyl derivative consistently shows a 2-3x higher concentration in the octanol phase, confirming its utility in increasing ligand lipophilicity.
Data Summary: Performance Metrics
The following data is synthesized from typical application results in heterocyclic synthesis.
Synthesis of Pyrazolo[1,5-a]pyrimidines: Abdallah, A. E. M., & Elgemeie, G. H. (2022).[3][4][5] New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity. Medicinal Chemistry.
Steric Effects in Pyrazoles: Fichez, J., Busca, P., & Prestat, G. (2025). Recent Advances in Aminopyrazoles Synthesis and Functionalization. CHIMIA.
Basicity and pKa Data: Kaljurand, I., et al. (2019). Experimental basicity data in non-aqueous media. University of Tartu.
General Reactivity of Aminopyrazoles: Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
X-ray crystallography data for 4-Ethyl-1H-pyrazol-3-amine salts
This guide provides a comparative technical analysis of salt forms for 4-Ethyl-1H-pyrazol-3-amine (also known as 3-amino-4-ethylpyrazole), a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based CDK i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of salt forms for 4-Ethyl-1H-pyrazol-3-amine (also known as 3-amino-4-ethylpyrazole), a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors and energetic materials.
Executive Summary
4-Ethyl-1H-pyrazol-3-amine exists as a low-melting solid or oil in its free base form, presenting significant challenges for handling, purification, and solid-state stability. Salt formation is the standard strategy to engineer a crystalline solid with improved thermal stability and defined stoichiometry.
This guide compares the Hydrochloride (HCl) , Oxalate , and Nitrate salts, utilizing the crystallographic data of the structural analog Ethyl 3-amino-1H-pyrazole-4-carboxylate as a structural proxy where direct data is proprietary.
Structural Baseline & Molecule Profile
The target molecule features a pyrazole core with an amine donor at C3 and an ethyl group at C4. The ethyl group introduces steric bulk and lipophilicity, while the amine and pyrazole nitrogens serve as primary hydrogen bond donors/acceptors.
Property
4-Ethyl-1H-pyrazol-3-amine (Target)
Ethyl 3-amino-1H-pyrazole-4-carboxylate (Proxy)
Formula
CHN
CHNO
State (RT)
Oil / Low-melting Solid
Crystalline Solid (mp 105–107 °C)
H-Bond Donors
2 (-NH, Pyrazole -NH)
2 (-NH, Pyrazole -NH)
H-Bond Acceptors
1 (Pyrazole -N=)
3 (Pyrazole -N=, Carbonyl O, Ester O)
Crystal System
See Section 3
Tetragonal ( or )
Scientific Insight: The free base's tendency to oil out is driven by the flexibility of the ethyl chain and the lack of strong, directional intermolecular forces compared to the carboxylate analog, which forms robust H-bonded layers. Salt formation locks the pyrazole tautomer and introduces strong ionic interactions.
Salt Selection Strategy & Synthesis Protocols
The selection of the counterion dictates the packing efficiency and hygroscopicity.
Experimental Workflow
The following protocol is validated for generating single crystals suitable for X-ray diffraction (XRD).
Figure 1: Workflow for the synthesis and solid-state characterization of pyrazole amine salts.
Detailed Synthesis Protocol
Dissolution: Dissolve 1.0 mmol of 4-Ethyl-1H-pyrazol-3-amine in 5 mL of absolute ethanol.
Acid Addition:
HCl Salt: Add 1.0 mmol of concentrated HCl (37%) dropwise at 0°C.
Oxalate Salt: Add 0.5 mmol (1:2 stoichiometry) or 1.0 mmol (1:1) of oxalic acid dihydrate dissolved in warm ethanol.
Nitrate Salt: Add 1.0 mmol of 65% HNO
(Caution: Energetic potential).
Crystallization:
Allow the solution to stand at room temperature (slow evaporation) or store at 4°C (cooling).
Note: If oiling occurs, scratch the vessel wall or add a seed crystal of the carboxylate analog to induce nucleation.
Comparative Crystallographic Data
While the specific CIF (Crystallographic Information File) for the 4-ethyl-HCl salt is often proprietary, we compare the Market Standard (HCl) against the Structural Proxy (Carboxylate) to predict packing behavior.
Table 1: Comparative Solid-State Properties
Parameter
HCl Salt (Commercial)
Oxalate Salt
Carboxylate Analog (Reference)
Stoichiometry
1:1 (Cation:Anion)
1:1 or 2:1
Neutral
Space Group
Monoclinic (Predicted)
Triclinic (Predicted)
Tetragonal ()
Z'
1
1
4
Density ()
~1.25 g/cm³
~1.35 g/cm³
1.28 g/cm³
Melting Point
>150 °C (Decomp.)
180–200 °C
105–107 °C
Solubility (HO)
High (>100 mg/mL)
Moderate
Low
Stability
Hygroscopic
Non-Hygroscopic
Stable
Data Analysis:
The HCl Salt: The chloride ion typically bridges the protonated pyrazole nitrogens, forming zig-zag chains. However, the small size of Cl
often leaves voids, making the lattice hygroscopic.
The Oxalate Salt: Oxalate acts as a bidentate bridging ligand. It creates a robust "ladder" motif, linking two pyrazole cations. This results in significantly higher melting points and improved storage stability, making it the preferred form for non-clinical storage.
The Carboxylate Analog (Proxy): Crystallizes in a tetragonal system with Z'=4. This high Z' indicates a complex packing arrangement where hydrogen bonds form a 3D network, compensating for the lack of ionic charge.
Structural Interaction Networks
Understanding the hydrogen bonding is crucial for predicting bioavailability and stability.
Figure 2: Primary hydrogen bonding motifs in 3-amino-4-ethylpyrazole salts. The stability is dominated by the N-H...Anion interaction.
Conclusion & Recommendations
For researchers developing CDK inhibitors or energetic materials using 4-Ethyl-1H-pyrazol-3-amine :
For Routine Synthesis: Use the HCl salt . It is commercially available and highly soluble, facilitating downstream nucleophilic substitution reactions.
For Long-Term Storage: Synthesize the Oxalate salt . The bidentate chelation provides superior lattice energy, preventing the "oiling out" phenomenon observed in the free base.
For Energetic Applications: The Nitrate and Perchlorate salts are viable but require careful handling due to shock sensitivity. They will exhibit the highest density (
g/cm³).
Final Validation: Always verify the salt form using Powder X-Ray Diffraction (PXRD) to ensure phase purity before scaling up, as polymorphism is common in ethyl-substituted pyrazoles.
References
PubChem. (2025).[1] 4-Ethyl-1H-pyrazol-3-amine Compound Summary. National Library of Medicine. Link
Fluorochem. (2024).[2] 4-Ethyl-1H-pyrazol-3-amine hydrochloride Product Sheet. Link
Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry. Link
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link
Berezin, A. S., et al. (2015). Synthesis, Structure, and Properties of a Copper Bromide Coordination Compound with 3-Amino-4-EthoxyCarbonylPyrazole. Journal of Superconductivity and Novel Magnetism. Link
Definitive Guide to Elemental Analysis Standards: C5H10ClN3 (Histamine Monohydrochloride)
Topic: Elemental Analysis Standards for C5H10ClN3 (Histamine Monohydrochloride) Content Type: Publish Comparison Guide Executive Summary: The Stoichiometric Challenge In the realm of pharmaceutical validation, C5H10ClN3...
In the realm of pharmaceutical validation, C5H10ClN3 (Histamine Monohydrochloride) serves as a critical "stress test" for elemental analyzers. Unlike simple hydrocarbons, this compound presents a trifecta of analytical challenges: a heterocyclic nitrogen ring, a stoichiometric hydrochloride counter-ion, and significant hygroscopicity.
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. We demonstrate why "purity" on a label does not guarantee accuracy in the combustion tube and provide a self-validating protocol to ensure your C, H, N, and Cl data meet the ±0.4% acceptance criteria required by top-tier journals and regulatory bodies.
Why use C5H10ClN3 as a Standard?
It is the industry benchmark for validating halogenated amine salts . If your analyzer cannot accurately recover the nitrogen content in the presence of chlorine (which forms N-Cl interferences) or fails to combust the imidazole ring completely, this standard will reveal the failure immediately.
Comparative Analysis: Selecting the Right Standard Grade
Not all C5H10ClN3 sources are created equal. In elemental analysis (EA), the uncertainty of the standard translates directly to the error of your unknown.
Product Comparison Table
Feature
Option A: ISO 17034 CRM
Option B: Analytical Standard
Option C: Reagent Grade
Primary Use
Instrument Calibration & Method Validation
Routine QC Check
Synthesis Starting Material
Certified Values
Yes (with Uncertainty, e.g., ±0.15%)
Yes (Purity only, e.g., >99%)
No (Typical Analysis only)
Traceability
SI Units (NIST/BAM traceable)
Manufacturer Standard
None
Homogeneity
Verified & Guaranteed
Assumed
Variable
Water Content
Quantified (Karl Fischer)
Often Unspecified
High/Variable (Hygroscopic)
Cost
High ($)
Moderate ()
Low ($)
Risk Profile
Low
Medium
High (False failures common)
Performance Deep Dive
1. The Hygroscopicity Trap (Reagent Grade)
Reagent grade Histamine HCl often absorbs atmospheric moisture, forming a partial hydrate.
Scenario: A reagent bottle absorbs 2% water by weight.
Result: Your Carbon value drops from 40.69% to ~39.89%.
Consequence: You recalibrate your instrument based on this "wet" standard, introducing a systematic bias into every subsequent sample.
2. The Stoichiometry Issue (Analytical Standard)
Analytical standards are often certified for chromatographic purity (>99% HPLC). However, HPLC does not detect inorganic salts or excess HCl. If the salt formation was non-stoichiometric (e.g., 1.05 HCl per mole), your Cl and N values will drift, causing calibration errors that HPLC purity checks miss.
3. The CRM Advantage
An ISO 17034 CRM comes with a certificate stating the exact elemental composition, accounting for any residual moisture or stoichiometric variance. This eliminates the standard as a variable.
Experimental Data: Performance Benchmark
We conducted a controlled study using a combustion analyzer (Flash Combustion method) calibrated with Acetanilide. We then analyzed three grades of C5H10ClN3 as "unknowns" to measure recovery.
Instrument: Thermo Scientific FlashSmart™ (CHNS/O Config)
Method: Dynamic Flash Combustion at 950°C
Acceptance Criteria: ±0.4% absolute difference from theoretical.
Table 2: Experimental Recovery Data
Element
Theoretical %
CRM Grade (Found %)
(Abs)
Reagent Grade (Found %)
(Abs)
Status (Reagent)
Carbon
40.69
40.65
-0.04
39.92
-0.77
FAIL
Hydrogen
6.83
6.85
+0.02
7.10
+0.27
PASS
Nitrogen
28.47
28.41
-0.06
27.85
-0.62
FAIL
Analysis:
The Reagent Grade material failed on Carbon and Nitrogen. The depressed Carbon and Nitrogen values, combined with elevated Hydrogen, strongly suggest moisture contamination (Water = H2O, adds mass but no C or N). Using the Reagent Grade for calibration would have skewed all subsequent data by ~1.9%.
Self-Validating Protocol: The "Sandwich" Method
To ensure Trustworthiness (Part 2 of E-E-A-T), use this self-validating workflow. This protocol ensures that any drift is detected before you report data.
Workflow Diagram
Caption: The "Sandwich" Protocol ensures that the challenging C5H10ClN3 standard brackets your samples, validating both the combustion efficiency and the halogen scrubbing capacity.
Step-by-Step Methodology
Pre-Treatment (Crucial):
Do not use C5H10ClN3 directly from the fridge. Allow it to equilibrate to room temperature in a desiccator for 1 hour.
Expert Tip: For Reagent Grade material (if CRM is unavailable), dry at 60°C under vacuum for 4 hours to remove surface moisture. Do not exceed 80°C to avoid HCl loss.
Weighing:
Target weight: 1.5 mg – 2.5 mg.
Use tin capsules. For Cl analysis, add ~5 mg of Vanadium Pentoxide (V2O5) as an oxygen donor/flux to ensure complete combustion of the ring.
Instrument Parameters (Generic CHNS):
Furnace: 950°C (Combustion), 640°C (Reduction).
Carrier Gas: Helium (140 mL/min).
Oxygen Injection: 10-15 seconds (Ensure excess O2 to break the imidazole ring).
The "Check" Logic:
If Acetanilide (simple) passes but C5H10ClN3 (complex) fails, your reduction tube (Copper) is likely exhausted or the water trap is saturated. The Cl from the standard depletes the scrubbers faster than non-halogenated samples.
Scientific Rationale & Causality
Why does C5H10ClN3 fail when other standards pass?
N-Cl Interference: During combustion, Chlorine can react with Nitrogen to form Nitrogen Trichloride (NCl3) or other halides, which are not detected as N2 gas.
Solution: High-quality Copper in the reduction zone is required to strip the Cl and convert NOx to N2.
Incomplete Combustion: The imidazole ring is stable.
Solution: The CRM grade ensures the particle size is controlled for uniform flash combustion. Large crystals in lower-grade standards can cause "micro-explosions" or incomplete burn, leading to low Carbon results.
References
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. NIST. [Link]
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[1] [Link]
Microanalysis Society. (2021). Best Practices for CHN Analysis of Halogenated Compounds. [Link]
(Note: While C5H10ClN3 is the chemical formula, "Histamine Monohydrochloride" is the specific isomer used as the standard in this context. Always verify the Certificate of Analysis for exact theoretical values.)
Validating Purity of 4-Ethyl-3-Aminopyrazole Hydrochloride via TLC
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] Executive Summary Validating the purity of 4-ethyl-3-aminopyrazole hydrochloride presents a specific a...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary
Validating the purity of 4-ethyl-3-aminopyrazole hydrochloride presents a specific analytical challenge due to its dual nature: it is a polar, basic heterocycle supplied as an ionic salt.[3] Standard Thin Layer Chromatography (TLC) protocols often fail, resulting in "streaking" or baseline retention that masks impurities.[1][2]
This guide provides an optimized, field-proven TLC methodology that outperforms standard generic protocols. It objectively compares this rapid screening method against high-fidelity alternatives (HPLC and qNMR) to help researchers decide when to rely on TLC versus when to escalate to quantitative instrumentation.[2][3]
Technical Context: The Chemistry of the Analyte
To validate this compound, one must understand the intermolecular forces at play on the silica plate.[1]
The Salt Factor: As a hydrochloride salt, the compound is ionic.[1] On standard Silica Gel 60 (
), the acidic silanol groups () interact strongly with the protonated amine, causing the spot to streak or remain at the baseline ().[2]
The Pyrazole Ring: The
nitrogens in the pyrazole ring are hydrogen bond acceptors, further increasing affinity for the stationary phase.[1]
The Solution: The protocol must include an in-situ neutralization step (free-basing) using a volatile base (Ammonia or Triethylamine) in the mobile phase to suppress ionization and ensure compact spot migration.[3]
Comparative Analysis: TLC vs. Analytical Alternatives
While TLC is the primary focus of this guide, it is crucial to understand its limitations compared to "Gold Standard" alternatives.
Table 1: Analytical Method Comparison for 4-Ethyl-3-Aminopyrazole HCl
Use TLC when: You need a <10 minute Pass/Fail check before using the reagent in a synthesis, or to monitor the consumption of the starting material.[1]
Use HPLC when: You require a Certificate of Analysis (CoA) or need to quantify an impurity <1.0%.[2][3]
Experimental Protocol: Optimized TLC Methodology
This protocol uses a "System Comparison" approach to demonstrate the necessity of mobile phase additives.
Add more base to the sample vial to force 100% free base form.[3]
References
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][3] Longman Scientific & Technical, 1989 .[1][2][3] (Standard reference for amine chromatography and visualization).
Fakhraian, H. et al. "Synthesis and Characterization of Aminopyrazoles."[1][3] Journal of Heterocyclic Chemistry, 2010 . (Provides context on pyrazole polarity and handling).
Reich, E. & Schibli, V. High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme, 2007 .[1][2][3] (Authoritative source on mobile phase optimization for polar basic compounds).[2][3]
Merck KGaA. "TLC Visualization Reagents."[3] Sigma-Aldrich Technical Library.[3] (Reference for Ninhydrin and UV visualization mechanisms).
Sherma, J. "Review of Thin-Layer Chromatography in Drug Analysis."[1][3] Journal of AOAC International, 2003 .[1][3] (Comparative analysis of TLC vs HPLC validation).
[1][2] Executive Summary This guide provides the mandatory operational protocols for the safe handling and disposal of 4-Ethyl-1H-pyrazol-3-amine hydrochloride .[1] Due to its classification as an organic amine salt with...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This guide provides the mandatory operational protocols for the safe handling and disposal of 4-Ethyl-1H-pyrazol-3-amine hydrochloride .[1] Due to its classification as an organic amine salt with acute toxicity and irritation potential, this compound requires strict segregation from general waste streams.[1]
CRITICAL DIRECTIVE: Under no circumstances should this compound be disposed of via sanitary sewer systems (sink drains) or regular trash.[1][2] It must be managed as Hazardous Chemical Waste in accordance with RCRA (Resource Conservation and Recovery Act) guidelines and local EHS regulations.[1]
Part 1: Chemical Identification & Hazard Profiling[1][4]
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.[1] The hydrochloride salt form increases water solubility but introduces chloride ions, necessitating specific incineration protocols to manage acid gas generation.[1]
As a hydrochloride salt, this compound is highly water-soluble.[1] In a fire or improper incineration scenario, it releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) .[1] Therefore, it is often classified alongside halogenated solvents for disposal purposes to ensure the incineration facility uses appropriate scrubbers, even though the organic ring itself is not halogenated [1, 2].
Part 2: Disposal Workflow & Decision Logic
The following decision tree illustrates the required segregation logic. This self-validating workflow ensures that no incompatible wastes are mixed.[1]
Figure 1: Decision logic for segregating 4-Ethyl-1H-pyrazol-3-amine hydrochloride waste streams based on physical state and solvent composition.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Scenario: Disposal of expired stock, spilled powder, or synthesized solids.[1]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
Transfer: Transfer the solid chemically. Avoid generating dust.[1][8][9][10][11]
Engineering Control: Perform transfer inside a chemical fume hood to prevent inhalation (STOT SE 3 hazard).[1]
Labeling: Attach a hazardous waste tag immediately.[1]
Must Read: "4-Ethyl-1H-pyrazol-3-amine hydrochloride."[1][3]
Hazard Checkbox: Select "Toxic" and "Irritant."[1]
Storage: Keep the container closed and stored in a secondary containment tray until pickup.
Protocol B: Liquid Waste (Solutions)
Scenario: Reaction mixtures or mother liquor containing the compound.[1]
pH Verification: Although the salt is acidic, DO NOT attempt to neutralize heavily concentrated organic mixtures unless explicitly instructed by your facility's specific permit.[1] Neutralization can generate heat and fumes.[1]
Segregation (The "Halogen" Rule):
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste stream.[1]
If the solvent is Methanol/Ethanol/DMSO :
Standard Practice: Due to the chloride content of the salt, many facilities prefer the Halogenated stream to protect incinerators.[1]
Alternative: If the concentration is low (<1%), Non-Halogenated streams may be acceptable.[1] Consult your local EHS.[1]
Containerization: Pour into a safety carboy (HDPE or glass). Leave 10% headspace for expansion.[1]
Labeling: List all constituents (e.g., "Methanol (95%), 4-Ethyl-1H-pyrazol-3-amine HCl (5%)").
Protocol C: Empty Containers & Debris
Scenario: Vials, weighing boats, pipettes, and gloves.[1][7]
P-List vs. U-List Check: While this specific pyrazole is not explicitly P-listed (acutely toxic) by name in 40 CFR 261.33 [3], it exhibits toxic properties.[1]
Triple Rinse (Glassware): Triple rinse empty glass vials with a compatible solvent (e.g., ethanol).[1] Collect the rinsate as Liquid Waste (Protocol B).[1][7] Defaced rinsed bottles can often be recycled or trashed (verify local rules).[1]
Consumables: Place gloves and weighing boats into a clear plastic bag, seal it, and place it inside the Solid Hazardous Waste drum/box. Do not throw in regular trash.
Part 4: Emergency Spill Procedures
In the event of a spill outside the fume hood:
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Wear an N95 or P100 respirator if dust is visible.[1]
Containment:
Solid: Cover with wet paper towels to prevent dust dispersal.[1] Scoop into a waste container.
Liquid: Surround with absorbent pads or vermiculite.[1]
Decontamination: Scrub the surface with a soap/water solution.[1] Collect all cleaning materials as Contaminated Debris (Protocol C).[1]
Reporting: Report the spill to your safety officer, especially if it enters a drain.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11789157, 4-Ethyl-1H-pyrazol-3-amine.[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1] Retrieved from [Link]